(1-Amino-4-methylcyclohexyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-amino-4-methylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-2-4-8(9,6-10)5-3-7/h7,10H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVIDVNRVFJTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1-Amino-4-methylcyclohexyl)methanol chemical structure and properties
Topic: (1-Amino-4-methylcyclohexyl)methanol Chemical Structure and Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Structural Dynamics, Synthetic Pathways, and Applications in Medicinal Chemistry
Executive Summary
(1-Amino-4-methylcyclohexyl)methanol (CAS: 1178401-02-9, Free Base) is a specialized bifunctional building block used primarily in the synthesis of conformationally constrained peptidomimetics and pharmaceutical intermediates. Characterized by a gem-disubstituted carbon at the C1 position of the cyclohexane ring, this molecule introduces significant steric constraints when incorporated into peptide backbones or small molecule drugs. Its structural rigidity, combined with the presence of both a primary amine and a primary alcohol, makes it a critical scaffold for developing inhibitors against targets such as Janus Kinases (JAK) and for exploring novel chemical space in fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4]
Nomenclature and Identification[5]
-
CAS Number: 1178401-02-9 (Free Base); 1432681-26-9 (Hydrochloride Salt)
-
Molecular Formula: C₈H₁₇NO
-
SMILES: CC1CCC(N)(CO)CC1
-
Synonyms: 1-Amino-1-hydroxymethyl-4-methylcyclohexane; 4-Methyl-1-aminocyclohexanemethanol.
Physicochemical Properties
The following data aggregates calculated and experimentally observed values for the hydrochloride salt, the most common commercial form.
| Property | Value | Context/Notes |
| Molecular Weight | 143.23 g/mol (Free Base) | 179.69 g/mol (HCl Salt) |
| Physical State | White to off-white solid | Hygroscopic crystalline powder (HCl) |
| Melting Point | >200°C (Decomp.) | Typical for amino alcohol salts |
| LogP (Calc) | 0.8 - 1.2 | Moderate lipophilicity; cell-permeable scaffold |
| pKa (Amine) | ~9.5 - 9.8 | Typical for primary aliphatic amines |
| H-Bond Donors | 2 | -NH₂ and -OH |
| H-Bond Acceptors | 2 | Nitrogen and Oxygen lone pairs |
| Solubility | High in Water, DMSO, MeOH | Low in non-polar solvents (Hexane, Et₂O) |
Structural Analysis & Stereochemistry
Conformational Dynamics
The cyclohexane ring of (1-amino-4-methylcyclohexyl)methanol predominantly adopts a chair conformation. The 4-methyl substituent acts as a "conformation anchor," preferentially occupying the equatorial position to minimize 1,3-diaxial interactions (A-value of methyl ≈ 1.74 kcal/mol).
This anchoring effect forces the C1 substituents (amino and hydroxymethyl groups) into specific axial or equatorial orientations, creating distinct cis and trans diastereomers.
-
Trans-Isomer (Refers to Methyl vs. Amine): If the 4-Methyl is equatorial and the 1-Amino group is equatorial (trans-diequatorial relationship), the bulky hydroxymethyl group is forced axial.
-
Cis-Isomer: If the 4-Methyl is equatorial and the 1-Amino group is axial, the hydroxymethyl group is equatorial.
The steric bulk of the hydroxymethyl group (-CH₂OH) vs. the amino group (-NH₂) dictates the thermodynamic preference. The hydroxymethyl group is larger; thus, the isomer where -CH₂OH is equatorial (and -NH₂ is axial) is often thermodynamically favored during synthesis via equilibrium-controlled methods like the Bucherer-Bergs reaction.
Visualization of Stereochemical Relationships
Figure 1: Conformational analysis showing the trade-off between the axial/equatorial preferences of the C1 substituents anchored by the C4-methyl group.
Synthetic Pathways[3][9]
The synthesis of (1-amino-4-methylcyclohexyl)methanol typically proceeds through the formation of the corresponding amino acid, followed by chemoselective reduction. The Bucherer-Bergs reaction is the industry standard for generating the quaternary center at C1.
Step-by-Step Protocol
Step 1: Hydantoin Formation (Bucherer-Bergs)[3]
-
Reagents: 4-Methylcyclohexanone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃).
-
Conditions: 50% Ethanol/Water, 60°C, 24-48h.
-
Mechanism: The ketone undergoes nucleophilic attack by cyanide and ammonia to form an amino-nitrile intermediate, which cyclizes with CO₂ to form a spiro-hydantoin.
-
Stereoselectivity: This reversible reaction favors the thermodynamic product (Amino group axial, larger ring residue equatorial).
Step 2: Hydrolysis to Amino Acid
-
Reagents: NaOH (aq) or Ba(OH)₂.
-
Conditions: Reflux (100°C+), 12-24h.
-
Product: 1-Amino-4-methylcyclohexanecarboxylic acid.
Step 3: Chemoselective Reduction
-
Challenge: Reducing the carboxylic acid to a primary alcohol without affecting the amine or stereochemistry.
-
Method A (LiAlH₄): Standard strong reduction. Requires anhydrous THF.
-
Method B (NaBH₄/I₂): Safer alternative. The iodine activates the borohydride, generating borane in situ, which selectively reduces the acid.
Synthetic Workflow Diagram
Figure 2: Synthetic route from commercially available 4-methylcyclohexanone to the target amino alcohol.[4]
Applications in Drug Discovery
Conformational Constraint in Peptidomimetics
The gem-disubstituted C1 carbon acts as a conformational lock. When incorporated into a peptide chain (via the amine and the alcohol converted to an acid or used in isosteres), it restricts the rotation angles (
-
Comparison: Analogous to Aib (aminoisobutyric acid) but with a bulky, lipophilic cyclohexane ring.
-
Effect: Stabilizes
-helical or -turn secondary structures, protecting peptides from proteolytic degradation.
Fragment-Based Drug Discovery (FBDD)
(1-Amino-4-methylcyclohexyl)methanol serves as an ideal fragment:
-
Low Molecular Weight: <200 Da (Rule of 3 compliant).
-
Vectors: The amine and hydroxyl groups provide distinct exit vectors for growing the fragment into a lead compound.
-
Target Class: Specifically useful in kinase inhibitors (e.g., JAK inhibitors) where the amino-alcohol motif can hydrogen bond with the hinge region or catalytic residues (e.g., Asp-Phe-Gly motif interactions).
Handling and Safety Standards
Storage and Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.
-
Oxidation: The primary alcohol is susceptible to slow oxidation to the aldehyde if exposed to air/light over prolonged periods. Store under inert gas (Argon/Nitrogen).
Toxicology
-
Hazard Classification: Irritant (Skin/Eye).
-
Signal Word: Warning.
-
Precaution: Use standard PPE. Avoid inhalation of dust. No specific chronic toxicity data is widely reported for this specific isomer, so treat as a generic bioactive amine.
References
-
Bucherer-Bergs Reaction Mechanism & Scope: Bucherer, H. T., & Steiner, W. (1934).[5] Über die Synthese von Hydantoinen. Journal für Praktische Chemie.
-
Reduction of Amino Acids to Amino Alcohols: McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry.
-
Conformational Analysis of Cyclohexanes: Eliel, E. L., & Wilen, S. H. (1994).[6][7] Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Commercial Property Data (HCl Salt): PubChem Compound Summary for (1-amino-4-methylcyclohexyl)methanol. (Note: Linked to related MCHM structure for physical property comparison; specific isomer data derived from vendor sheets).
-
Patent Reference for Amino-Cyclohexyl Scaffolds: CN103420855A - Preparation method of trans-4-aminocyclohexyl methanol hydrochloride. (Cited for synthetic methodology of analogous cyclohexyl amino alcohols).
Sources
- 1. 1467-84-1|(trans-4-Aminocyclohexyl)methanol|BLD Pharm [bldpharm.com]
- 2. a2bchem.com [a2bchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US3808266A - Process for the preparation of 4-amino-methylcyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 7. chem.libretexts.org [chem.libretexts.org]
CAS 4313-56-8 (1-Amino-4-methylcyclohexyl)methanol synonyms
Executive Summary
This technical guide provides an in-depth analysis of CAS 4313-56-8 , chemically identified as (1-Aminocyclohexyl)methanol .[1] This compound represents a critical class of conformationally constrained amino alcohols , widely utilized in medicinal chemistry as a scaffold for peptidomimetics and as a precursor for spirocyclic ligands.
CRITICAL TECHNICAL CLARIFICATION: There is a frequent nomenclature conflict in commercial databases regarding this CAS number.
-
CAS 4313-56-8 corresponds to the unsubstituted cyclohexane ring: (1-Aminocyclohexyl)methanol (
). -
The name (1-Amino-4-methylcyclohexyl)methanol (
) refers to a methylated derivative (often associated with cis/trans isomerism) and does not chemically match CAS 4313-56-8. -
Directive: This guide focuses on the authoritative chemical identity of CAS 4313-56-8 (
) while noting the functional relevance of the 4-methyl analogue in structure-activity relationship (SAR) studies.
Nomenclature & Chemical Identity
The utility of CAS 4313-56-8 lies in its gem-disubstituted nature. The amino and hydroxymethyl groups at the C1 position create a "locked" geometry that mimics the
Table 1: Synonym & Identity Matrix
| Category | Identifier / Synonym | Technical Note |
| Primary Name | (1-Aminocyclohexyl)methanol | IUPAC preferred name.[1][2] |
| CAS Number | 4313-56-8 | Unique identifier for the C7 scaffold. |
| Systematic Names | 1-Amino-1-cyclohexanemethanol | Emphasizes the quaternary carbon.[3] |
| 1-Hydroxymethylcyclohexylamine | Focuses on the amine functionality. | |
| Cyclohexanemethanol, 1-amino- | CAS Index Name format.[1] | |
| Common Synonyms | 1-Amino-1-(hydroxymethyl)cyclohexane | Often used in reagent catalogs. |
| Related Analogue | (1-Amino-4-methylcyclohexyl)methanol | Distinct Compound. Often confused; used to probe lipophilicity in SAR. |
| Molecular Formula | MW: 129.20 g/mol .[1] | |
| SMILES | NC1(CO)CCCCC1 | Defines the gem-disubstituted C1. |
Synthetic Pathways & Manufacturing
The synthesis of (1-Aminocyclohexyl)methanol typically proceeds via the Bucherer-Bergs reaction , followed by hydrolysis and reduction. This route is preferred over the Strecker synthesis for gem-disubstituted cyclohexanes due to better thermodynamic control and safety (avoiding liquid HCN).
Mechanism of Action (Synthesis)
-
Hydantoin Formation: Cyclohexanone reacts with potassium cyanide and ammonium carbonate to form a spiro-hydantoin.
-
Hydrolysis: The hydantoin ring is opened under basic conditions (NaOH) to yield 1-aminocyclohexanecarboxylic acid (an unnatural amino acid).
-
Reduction: The carboxylic acid (or its ester) is reduced using Lithium Aluminum Hydride (LiAlH
) or Borane-THF to yield the final amino alcohol.
Figure 1: Step-wise synthetic pathway from cyclohexanone to the target amino alcohol via the Bucherer-Bergs protocol.[1][4][5][6][7][][9][10][11]
Applications in Drug Development
Peptidomimetics & Conformational Locking
In peptide drug design, replacing a flexible serine or threonine residue with CAS 4313-56-8 restricts the conformational space of the peptide backbone.
-
Mechanism: The cyclohexane ring locks the
and torsion angles. -
Result: Increased binding affinity to receptors (GPCRs) and enhanced metabolic stability against proteases.
Fragment-Based Drug Discovery (FBDD)
The compound serves as a high-Fsp
-
Solubility: The amino-alcohol motif improves aqueous solubility compared to purely lipophilic scaffolds.
-
Vectorization: The amine and hydroxyl groups provide orthogonal vectors for growing the fragment into a lead compound.
Ligand Synthesis
The 1,2-aminoalcohol motif is a precursor for spiro-oxazolines , which are used as chiral ligands in asymmetric catalysis or as pharmacophores in CNS-active drugs.
Experimental Protocol: Reduction of 1-Aminocyclohexanecarboxylic Acid
Note: This protocol assumes the starting material (amino acid) has been synthesized or purchased.
Objective: Convert 1-aminocyclohexanecarboxylic acid to (1-aminocyclohexyl)methanol.
Reagents:
-
1-Aminocyclohexanecarboxylic acid (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH
) (2.5 eq) -
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (
) for quenching
Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask and equip with a reflux condenser and N
inlet. -
Solvation: Suspend LiAlH
(2.5 eq) in anhydrous THF at 0°C. -
Addition: Add 1-aminocyclohexanecarboxylic acid portion-wise over 30 minutes. Caution: Exothermic H
evolution. -
Reflux: Warm to room temperature, then reflux for 12–18 hours to ensure complete reduction of the sterically hindered carboxylate.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
mL water (
= grams of LiAlH used). - mL 15% NaOH.
- mL water.
-
mL water (
-
Purification: Filter the granular precipitate. Dry the filtrate over MgSO
and concentrate in vacuo. -
Crystallization: Recrystallize from Et
O/Hexane if necessary.
Expected Yield: 85–95% Characterization:
-
H NMR (CDCl
): Look for the disappearance of the COOH proton and appearance of the CH OH doublet/singlet at 3.4–3.6 ppm.
Physical Properties & Safety Data
Table 2: Physicochemical Profile
| Property | Value | Relevance |
| Physical State | White Crystalline Solid | Easy handling for solid-phase synthesis. |
| Melting Point | 34–38 °C | Low MP; may require cold storage to prevent caking. |
| Solubility | Soluble in MeOH, EtOH, DCM. | Compatible with standard organic workflows. |
| pKa (Amine) | ~9.5–10.0 (Estimated) | Basic; forms stable salts with HCl/TFA. |
| LogP | ~0.8 | Moderate lipophilicity; good membrane permeability. |
Safety & Hazards (GHS)
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
Handling: Use in a fume hood. The amino alcohol functionality can be corrosive to mucous membranes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 409153, (1-Aminocyclohexyl)methanol. Retrieved from [Link]
- Munday, R. (1961).The synthesis of 1-aminocyclohexanecarboxylic acid via the Bucherer-Bergs reaction. Journal of the Chemical Society.
Sources
- 1. (1-Aminocyclohexyl)methanol | C7H15NO | CID 409153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-Aminocyclohexyl)methanol hydrochloride 95% | CAS: 5460-68-4 | AChemBlock [achemblock.com]
- 3. Cyclohexanone synthesis [organic-chemistry.org]
- 4. (1-Aminocyclopropyl)methanol | 107017-72-1 [chemicalbook.com]
- 5. 2,4-Heptadienal, (E,E)- [webbook.nist.gov]
- 6. bezmialem.edu.tr [bezmialem.edu.tr]
- 7. 2,4-Heptadienal | C7H10O | CID 5283321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (1-(Aminomethyl)cyclohexyl)methanol | C8H17NO | CID 22379486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. (1-Aminocyclohexyl)methanol hydrochloride | 5460-68-4 [sigmaaldrich.com]
Cyclohexane-Based Amino Alcohols: Stereochemical Scaffolds in Medicinal Chemistry
Topic: Applications of Cyclohexane-Based Amino Alcohols in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Cyclohexane-based amino alcohols represent a privileged scaffold in medicinal chemistry, distinguished by their ability to provide rigid stereochemical control over pharmacophoric elements. Unlike flexible acyclic chains, the cyclohexane ring imposes defined conformational constraints—typically locking substituents into equatorial or axial orientations—which significantly enhances binding affinity and selectivity for protein targets.
This guide analyzes the technical utility of this scaffold, focusing on three primary domains:
-
Glycosidase Inhibition: The role of aminocyclitols (e.g., valiolamine, voglibose) as transition-state mimics.
-
CNS Pharmacology: The structural basis of analgesic and antidepressant activity in cyclohexane-amino alcohol drugs (e.g., tramadol, venlafaxine).
-
Asymmetric Synthesis: The use of chiral 1,2-amino alcohols as ligands for enantioselective catalysis.
Structural & Stereochemical Fundamentals
Conformational Locking and the Fürst-Plattner Rule
The biological activity of cyclohexane amino alcohols is governed by the chair conformation. The spatial relationship between the hydroxyl (-OH) and amino (-NH2) groups dictates their interaction with biological targets.
-
Rigidity: The cyclohexane ring exists predominantly in a chair conformation, minimizing torsional strain.
-
1,2-Disubstitution:
-
Trans-Diequatorial: The most thermodynamically stable form for trans-1,2-amino alcohols. This places both functional groups in the equatorial plane, maximizing accessibility for hydrogen bonding.
-
Trans-Diaxial: Less stable but kinetically favored during synthesis via epoxide opening (Fürst-Plattner rule).
-
Intramolecular H-Bonding: In non-polar solvents, cis-isomers often form strong intramolecular H-bonds (
or ), locking the conformation.
-
Visualization: Conformational Dynamics
The following diagram illustrates the critical stereochemical relationships and the "locking" mechanism relevant to receptor binding.
Figure 1: Stereochemical evolution from synthesis to binding. The chair flip allows the kinetically formed diaxial product to relax into the bioactive diequatorial conformation.
Synthetic Methodologies
Epoxide Ring Opening (Trans-Selectivity)
The most robust route to trans-1,2-amino alcohols is the aminolysis of epoxides. This reaction is stereospecific, yielding the trans isomer due to the
Protocol 1: Synthesis of trans-2-(Benzylamino)cyclohexanol Type: Self-Validating Standard Protocol
Rationale: This protocol utilizes the high reactivity of cyclohexene oxide and the nucleophilicity of benzylamine. The formation of a solid product allows for easy purification without chromatography, validating the reaction's success via melting point and NMR.
Reagents:
-
Cyclohexene oxide (10.0 mmol)
-
Benzylamine (12.0 mmol, 1.2 eq)
-
Ethanol (5 mL) or Water (for "on-water" conditions)
-
Catalyst (Optional):
or can accelerate the reaction, but thermal activation is sufficient.
Step-by-Step Methodology:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclohexene oxide (0.98 g, 10 mmol) in Ethanol (5 mL).
-
Addition: Add benzylamine (1.28 g, 12 mmol) dropwise over 5 minutes.
-
Reaction: Heat the mixture to reflux (
) for 6–12 hours. Monitor via TLC (SiO2, 10% MeOH/DCM). The epoxide spot ( ) should disappear. -
Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The residue will likely solidify. Recrystallize from Hexane/EtOAc (4:1).
-
Self-Validation: Pure product appears as white needles.
-
Yield: Typically 85–95%.
-
Stereochemistry Check:
NMR coupling constant of the proton at C1 (CH-OH) and C2 (CH-NHBn). A value of ~10 Hz confirms the trans-diaxial relationship of the protons (indicating diequatorial functional groups).
-
Aminohydroxylation (Cis-Selectivity)
To access cis-amino alcohols, the Sharpless Asymmetric Aminohydroxylation (AA) is utilized, though it is less atom-economical than epoxide opening. Alternatively, displacing a leaving group (e.g., mesylate) on a trans-amino alcohol with inversion of configuration can yield the cis isomer.
Medicinal Chemistry Applications
Class I: Aminocyclitols as Glycosidase Inhibitors
Aminocyclitols (polyhydroxylated aminocyclohexanes) are potent inhibitors of glycosidases (enzymes that break down carbohydrates).[1] They function as transition-state analogues , mimicking the oxocarbenium ion intermediate of glycosidic hydrolysis.
Key Compound: Valiolamine & Voglibose [2]
-
Structure: A cyclohexane ring mimicking the pyranose ring of glucose, but with a nitrogen atom preventing hydrolysis.
-
Mechanism: The basic nitrogen atom becomes protonated in the enzyme active site, forming an electrostatic interaction with the catalytic carboxylate residue (usually Asp or Glu), mimicking the charge of the oxocarbenium ion.
Data: Inhibitory Potency (
| Compound | Target Enzyme | Clinical Use | ||
| Valiolamine | Lead Compound | |||
| Voglibose | Type 2 Diabetes | |||
| Acarbose | Type 2 Diabetes |
Table 1: Comparative potency of cyclohexane-based inhibitors. Note the nanomolar affinity of Voglibose, derived from the valiolamine core. [1, 2]
Figure 2: The protonated amine of the cyclohexane scaffold anchors the molecule in the active site, mimicking the positive charge of the transition state.
Class II: CNS Modulators (Analgesics & Antidepressants)
While not simple "amino alcohols," drugs like Tramadol and Venlafaxine are built upon a cyclohexane ring bearing both amine and alcohol functionalities (often tertiary).
-
Tramadol: A 2-((dimethylamino)methyl)cyclohexanol derivative.
-
Stereochemistry: The (1R, 2R)-enantiomer acts as a weak
-opioid agonist and serotonin reuptake inhibitor. The cyclohexane ring acts as a lipophilic spacer that positions the amine and aryl group for receptor binding.
-
-
Venlafaxine: A cyclohexanol-ethylamine derivative.
Class III: Chiral Auxiliaries in Synthesis
Beyond direct therapeutic action, cyclohexane-based amino alcohols (e.g., trans-2-amino-1,2-diphenylethanol analogues or cyclohexyl-based Trost ligands) are critical tools in drug development.
-
Application: Used in the enantioselective alkylation of aldehydes (Noyori reaction) to synthesize chiral building blocks for other drugs.
-
Mechanism: The rigid cyclohexane backbone ensures high enantiomeric excess (ee) by creating a distinct "chiral pocket" around the metal center (Zn, Ru, or Cu).
References
-
Medicinal Chemistry of Aminocyclitols. PubMed. Source: [Link] (Search Term: Aminocyclitol medicinal chemistry)
-
Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives. Journal of Medicinal Chemistry. Source: [Link]
-
Trans-2-Aminocyclohexanol. NIST Chemistry WebBook. Source: [Link]
-
A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. NIH / PMC. Source: [Link]
-
Sigma Receptor Ligands: Medicinal Chemistry Perspective. NIH / PMC. Source: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glycosidase inhibitors as potential HIV entry inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 5. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Bifunctional Cyclohexane Intermediates: Stereocontrol & Vector Engineering in Drug Discovery
Introduction: Escaping Flatland via
In modern drug discovery, the "Escape from Flatland" initiative has shifted focus from planar, aromatic-heavy scaffolds to three-dimensional architectures. The fraction of
Bifunctional cyclohexane intermediates represent a "Goldilocks" zone in this transition. Unlike flexible alkyl chains, they offer defined exit vectors; unlike aromatic rings, they provide metabolic stability and stereochemical depth. This guide analyzes the technical deployment of 1,2-, 1,3-, and 1,4-disubstituted cyclohexanes, focusing on stereocontrolled synthesis and vector analysis.
The Thermodynamic Imperative
The cyclohexane ring is not a static hexagon but a dynamic entity governed by A-values (conformational free energy).
-
Equatorial Preference: Substituents larger than hydrogen prefer the equatorial position to avoid 1,3-diaxial interactions.
-
Locking Conformations: A bulky group (e.g., t-butyl) can "lock" the ring, forcing other substituents into defined axial or equatorial orientations, allowing precise pharmacophore placement.
Vector Analysis & Pharmacophore Orientation
The substitution pattern dictates the spatial relationship between functional groups (exit vectors).
| Pattern | Geometry | Angle (Approx) | Bioisostere Potential |
| 1,2-Disubstituted | Ortho-like but chiral | 60° (gauche) / 180° (anti) | Peptidomimetics (turns), GPCR ligands |
| 1,3-Disubstituted | Meta-like | 120° | Allosteric modulators, bridging scaffolds |
| 1,4-Disubstituted | Para-like | 180° (trans) | Linkers, lysine mimetics (e.g., Tranexamic acid) |
Visualization: Conformational Decision Tree
The following diagram illustrates the decision logic for selecting a cyclohexane scaffold based on desired exit vectors and available synthetic routes.
Caption: Decision matrix for selecting cyclohexane substitution patterns based on pharmacophore distance and geometric requirements.
Synthetic Strategies & Stereocontrol[2][3][4]
The 1,4-Axis: Tranexamic Acid & Thermodynamic Control
Target: trans-1,4-Disubstituted Cyclohexanes. Challenge: Hydrogenation of 1,4-disubstituted benzenes often yields a mixture of cis (kinetic) and trans (thermodynamic) isomers. Solution: Isomerization.[1][2]
Case Study: Tranexamic Acid Tranexamic acid is a rigid lysine mimic used to control bleeding.[3] The trans isomer fits the lysine binding pocket of plasminogen; the cis isomer is inactive.
-
Synthesis: Catalytic hydrogenation of 4-aminomethylbenzoic acid (or its nitrile precursor).
-
Isomerization: The cis isomer has one axial substituent (higher energy). Heating in the presence of a base (e.g., NaOH or Ba(OH)₂) allows equilibration to the thermodynamically stable trans-diequatorial conformer.
The 1,2-Axis: Asymmetric Desymmetrization
Target: Chiral cis- or trans-1,2-Bifunctional Cyclohexanes. Challenge: Creating enantiopure 1,2-systems without expensive chiral pool starting materials. Solution: Organocatalytic desymmetrization of meso-anhydrides.
This method transforms an achiral meso-anhydride into a chiral hemiester with high enantiomeric excess (ee). The catalyst (often a Cinchona alkaloid derivative) directs the nucleophilic attack of an alcohol (R-OH) to one specific carbonyl group.
Experimental Protocols
Protocol A: Isomerization of cis- to trans-4-Aminomethylcyclohexanecarboxylic Acid
This protocol converts the kinetic hydrogenation product into the bioactive trans-isomer (Tranexamic acid).
Reagents:
-
Crude 4-aminomethylcyclohexanecarboxylic acid (cis/trans mixture).[4]
-
Barium Hydroxide Octahydrate (
). -
Solvent: Distilled Water.
Procedure:
-
Charge: In a high-pressure autoclave or sealed heavy-walled vessel, suspend the crude amino acid mixture (100 g) in water (300 mL).
-
Base Addition: Add
(1.2 equivalents). The barium salt is preferred for ease of removal later. -
Heating: Heat the mixture to 200°C for 12 hours. Note: High temperature is required to overcome the activation energy for ring inversion and epimerization at the
-carbon. -
Workup: Cool to room temperature. The trans-isomer barium salt is less soluble.
-
Precipitation: Add sulfuric acid (
) stoichiometrically to precipitate . Filter the white solid.[5] -
Crystallization: Concentrate the filtrate. Recrystallize from water/acetone to yield trans-tranexamic acid (>99% purity).
Validation:
-
NMR:
NMR will show the axial proton at C1 (alpha to COOH) as a triplet of triplets (tt) with large coupling constants ( ) indicating axial-axial coupling with C2/C6 protons, confirming the equatorial position of the COOH group.
Protocol B: Enantioselective Desymmetrization of cis-1,2-Cyclohexanedicarboxylic Anhydride
This protocol generates a chiral hemiester intermediate for gabapentinoids or beta-amino acids.
Reagents:
-
Substrate: cis-1,2-Cyclohexanedicarboxylic anhydride (meso).
-
Nucleophile: Methanol (dry).
-
Catalyst: (DHQD)₂AQN (Hydroquinidine (anthraquinone-1,4-diyl)diether) or similar Cinchona alkaloid derivative (1-5 mol%).
-
Solvent: Methyl tert-butyl ether (MTBE).
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Dissolve the anhydride (1.0 mmol) and catalyst (0.05 mmol) in anhydrous MTBE (10 mL). Cool to -20°C.
-
Reaction: Add Methanol (10 mmol, excess) dropwise. Stir at -20°C for 24-48 hours.
-
Monitoring: Monitor by TLC or GC. The anhydride peak disappears; the hemiester peak appears.
-
Quench: Add 1N HCl to quench the catalyst and protonate the acid.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
. -
Purification: The product is a hemiester (Acid-Ester). It can be purified via acid-base extraction or flash chromatography.
Validation:
-
Chiral HPLC: Use a Chiralcel OD-H column to determine enantiomeric excess (typically >90% ee).
-
Absolute Config: Confirm via optical rotation comparison to literature values.
Mechanistic Visualization: Desymmetrization
The following diagram details the mechanism by which the bifunctional catalyst activates the anhydride while directing the nucleophile.
Caption: Mechanistic flow of organocatalytic desymmetrization converting a meso-anhydride to a chiral hemiester.
Data Summary: Cyclohexane Isomer Properties
| Property | cis-1,4-Isomer | trans-1,4-Isomer | cis-1,2-Isomer | trans-1,2-Isomer |
| Symmetry | Plane of symmetry (Achiral) | Center of symmetry (Achiral) | Plane of symmetry (Meso) | |
| Major Conformer | Axial/Equatorial (Flexible) | Diequatorial (Rigid) | Axial/Equatorial | Diequatorial |
| Energy (kcal/mol) | +1.7 (approx) | 0 (Reference) | +1.7 | 0 (Reference) |
| Drug Example | (Inactive) | Tranexamic Acid | (Precursor) | Tramadol (analogous) |
| Key Use | Solubility enhancer | Rigid linker | Metal chelation | Chiral scaffold |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Bolm, C., Schiffers, I., Dinter, C. L., & Gerlach, A. (2000). Practical and Highly Enantioselective Ring Opening of Cyclic Meso-Anhydrides Mediated by Cinchona Alkaloids.[6] The Journal of Organic Chemistry.
-
Deng, L., et al. (2000). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society.
-
ChemicalBook. (2023). Tranexamic Acid Synthesis & Protocols.
-
PharmaBlock. (2022). Cyclohexanes in Drug Discovery: Bioisosteres and Scaffolds.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fsp3-Rich Fragments.
Sources
Introduction: The Imperative for Conformational Constraint in Peptidomimetics
An In-Depth Technical Guide to the Role of (1-Amino-4-methylcyclohexyl)methanol in Peptide Mimetic Synthesis
This guide provides a comprehensive technical overview of (1-Amino-4-methylcyclohexyl)methanol, a novel building block for peptide mimetic synthesis. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage conformationally constrained scaffolds to enhance the therapeutic potential of peptide-based molecules. This document explores the synthesis of this building block, its incorporation into peptide chains, and the anticipated structural and functional consequences for the resulting peptidomimetics.
Peptides are remarkable signaling molecules with high potency and specificity, but their therapeutic application is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics aim to overcome these limitations by modifying the peptide structure to create molecules that mimic the biological activity of the parent peptide but with improved drug-like properties.[1] A key strategy in this endeavor is the introduction of conformational constraints.[2][3] By reducing the inherent flexibility of a peptide chain, we can pre-organize it into a bioactive conformation, which can lead to:
-
Increased Receptor Affinity: Minimizing the entropic penalty upon binding.[1]
-
Enhanced Selectivity: Favoring a conformation that is recognized by a specific receptor subtype.
-
Improved Proteolytic Resistance: Steric hindrance and non-natural backbones can prevent enzymatic degradation.[4]
Cyclic and gem-disubstituted amino acids are particularly effective for inducing such constraints.[4] The cyclohexyl moiety, a non-polar and sterically demanding group, is a popular building block in drug design, serving as a rigid scaffold that can offer better affinity by reducing the entropic cost of binding.[5] This guide focuses on (1-Amino-4-methylcyclohexyl)methanol, a bifunctional building block that introduces a gem-disubstituted 4-methylcyclohexyl constraint into a peptide backbone.
The Building Block: (1-Amino-4-methylcyclohexyl)methanol
This non-proteinogenic amino alcohol, with the chemical formula C8H17NO, presents a unique scaffold for peptidomimetic design. The core structure features a cyclohexane ring with a methyl group at the 4-position and, crucially, both an amino and a hydroxymethyl group attached to the same carbon (C1). This gem-disubstitution at the point of incorporation into a peptide chain is expected to impart significant conformational rigidity.
Proposed Synthesis of (1-Amino-4-methylcyclohexyl)methanol
While specific literature on the synthesis of this exact molecule is sparse, a plausible and efficient route can be devised based on established organic chemistry principles, starting from the commercially available 4-methylcyclohexanone. A variation of the Strecker synthesis for α-amino acids or a Bucherer-Bergs reaction followed by reduction would be a viable approach.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthesis of (1-Amino-4-methylcyclohexyl)methanol.
This multi-step synthesis leverages common and well-understood reactions to generate the target amino alcohol. An analogous synthesis has been reported for 1-amino-4-hydroxycyclohexane-1-carboxylic acids, demonstrating the feasibility of functionalizing the 1-position of a cyclohexane ring.[6][7]
Incorporation into Peptide Chains: A Step-by-Step Protocol
The bifunctional nature of (1-Amino-4-methylcyclohexyl)methanol requires a carefully planned strategy for its incorporation into a peptide sequence. The primary amine will serve as the nucleophile for coupling to the C-terminus of the growing peptide chain, while the hydroxyl group will need to be protected and then deprotected to allow for the attachment of the next amino acid. This process is best carried out using solid-phase peptide synthesis (SPPS).
Selective Protection of the Amino Alcohol
Before incorporation, the amino and hydroxyl groups of the building block must be orthogonally protected. The greater nucleophilicity of the amine allows for its selective protection in the presence of the alcohol.[8]
-
Amine Protection: The amine can be protected with a standard Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, or a Boc (tert-butyloxycarbonyl) group, which is acid-labile.[9][10] The choice will depend on the overall synthetic strategy for the peptide.
-
Hydroxyl Protection: The hydroxyl group can then be protected with a group that is stable to the conditions used for amine deprotection. A common choice when using Fmoc-SPPS is a tert-butyl (tBu) ether, which is cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin.[11]
The resulting protected building block would be, for example, N-Fmoc-O-tBu-(1-amino-4-methylcyclohexyl)methanol.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a generalized protocol for the incorporation of the protected (1-Amino-4-methylcyclohexyl)methanol building block into a peptide sequence using Fmoc-based SPPS.
Experimental Protocol: Incorporation of the Protected Building Block
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide) and perform the synthesis of the peptide sequence up to the point of coupling with the novel building block.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a solution of 20% piperidine in DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve the protected (1-Amino-4-methylcyclohexyl)methanol (3 equivalents relative to the resin loading), a coupling agent such as HATU (3 eq.), and a base like DIPEA (6 eq.) in DMF.
-
Due to the steric hindrance of the gem-disubstituted carbon, a more potent coupling reagent may be necessary to achieve high coupling efficiency.[12][13][14] Alternatives include COMU or the use of acyl fluorides.[15]
-
Add the activated amino alcohol solution to the resin and agitate for 2-4 hours, or until a negative Kaiser test indicates complete coupling.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Hydroxyl Deprotection: At this stage, the newly incorporated residue has a protected hydroxyl group. To continue chain elongation, this protecting group must be selectively removed. This step represents a key challenge and deviation from standard SPPS and is highly dependent on the chosen protecting group strategy. If a protecting group orthogonal to both the Fmoc and the resin linker is used (e.g., a silyl ether), it could be selectively cleaved at this stage.
-
Coupling of the Next Amino Acid: With the free hydroxyl group, the next amino acid can be coupled. This will form an ester linkage, creating a depsipeptide. The carboxylic acid of the incoming Fmoc-protected amino acid would be activated (e.g., with DIC/DMAP) and coupled to the hydroxyl group on the resin-bound peptide.
-
Chain Elongation: Continue standard Fmoc-SPPS cycles to complete the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Caption: Simplified workflow for SPPS incorporation.
Structural Implications and Conformational Analysis
The introduction of the 1-amino-4-methylcyclohexyl moiety is predicted to have a profound impact on the local and global conformation of the resulting peptide.
Local Conformational Constraints
The gem-disubstituted Cα carbon atom will severely restrict the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds. This is analogous to the effect of other α,α-disubstituted amino acids like aminoisobutyric acid (Aib), which are known to strongly promote helical conformations.[16] The bulky and rigid cyclohexane ring will further limit the accessible conformational space.
The conformational preferences of the cyclohexane ring itself, with its chair and boat forms, will also play a role. The 4-methyl group will preferentially occupy an equatorial position to minimize steric strain.[17][18] The orientation of the peptide backbone relative to the ring will be a key determinant of the overall structure.
Potential for Inducing Secondary Structures
The rigid nature of this building block makes it an excellent candidate for inducing specific secondary structures, such as β-turns and helices. By locking a portion of the peptide backbone into a defined conformation, it can serve as a nucleation site for the formation of these structures. The precise effect will depend on its position in the sequence and the nature of the flanking amino acids.
Characterization and Conformational Analysis
To elucidate the precise three-dimensional structure of peptidomimetics containing this building block, a combination of experimental and computational techniques is essential.
-
NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY/ROESY, are powerful tools for determining the solution-state conformation of peptides.[19][20][21] Analysis of nuclear Overhauser effects (NOEs) can provide distance constraints between protons, which are used to build a 3D model of the peptide.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess the overall secondary structure content (e.g., α-helix, β-sheet) of the peptidomimetic in solution.
-
X-ray Crystallography: If the peptidomimetic can be crystallized, X-ray diffraction provides a high-resolution snapshot of its solid-state conformation.
-
Molecular Dynamics (MD) Simulations: MD simulations can complement experimental data by exploring the dynamic behavior of the peptidomimetic in a simulated physiological environment, providing insights into its conformational landscape.
Table 1: Anticipated Structural Effects and Analytical Approaches
| Structural Feature | Anticipated Effect | Primary Analytical Technique |
| Gem-disubstitution at Cα | Restricted φ and ψ dihedral angles | 2D NMR (NOESY/ROESY), X-ray Crystallography |
| Cyclohexane Ring | Rigid scaffold, limited side-chain rotation (χ angles) | 2D NMR, Molecular Dynamics Simulations |
| 4-Methyl Group | Preferential equatorial positioning, influencing ring pucker | X-ray Crystallography, NMR |
| Overall Conformation | Induction of β-turns or helical structures | CD Spectroscopy, 2D NMR, MD Simulations |
Conclusion and Future Outlook
(1-Amino-4-methylcyclohexyl)methanol represents a promising, albeit underexplored, building block for the synthesis of novel peptidomimetics. Its rigid, gem-disubstituted cyclohexyl scaffold offers a powerful tool for imposing conformational constraints on peptide backbones. By restricting local flexibility, this moiety has the potential to enhance receptor affinity and selectivity, as well as improve metabolic stability—key objectives in modern drug design.
The successful application of this building block will rely on the optimization of its synthesis and, critically, its incorporation into peptide chains, particularly addressing the challenges of coupling a sterically hindered secondary alcohol. The development of robust protocols for these steps will open the door to creating libraries of novel peptidomimetics with unique structural features. Subsequent detailed conformational analysis using a combination of NMR, CD, X-ray crystallography, and computational modeling will be crucial to understanding the structure-activity relationships of these new molecules and unlocking their full therapeutic potential.
References
- A. E. Hartman, C. L. Brophy, J. A. Cupp, D. K. Hodge, T. J. Peelen. Weakly basic carbon nucleophiles add efficiently to a Fmoc-protected N,O-acetal. J. Org. Chem., 2009, 74, 3952-3954.
- Current Medicinal Chemistry. Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 2004, 11(21), 2785-98.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 2019, 24(12), 2336.
-
Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Request PDF. Available at: [Link].
- M. E. Due-Hansen, S. K. Pandey, E. Christiansen, R. Andersen, S. V. F. Hansen, T. Ulven. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem., 2015, 13, 11474-11481.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 2024.
- Efficient peptide coupling involving sterically hindered amino acids. J. Org. Chem., 2007, 72(15), 5794-801.
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF. Available at: [Link].
- Life Chemicals. Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. 2020.
-
Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. Available at: [Link].
-
How can we protect an amino group leaving an alcohol group free? ResearchGate. Available at: [Link].
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link].
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link].
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link].
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link].
- Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, 2000, 2429-2435.
-
Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Semantic Scholar. Available at: [Link].
- Chemistry LibreTexts. 3.
- Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. 2024.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 2020, 25(18), 4287.
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Ramachandran and Chi Space: Conformationally Constraine...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 11. peptide.com [peptide.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bachem.com [bachem.com]
- 16. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control | MDPI [mdpi.com]
- 17. spcmc.ac.in [spcmc.ac.in]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
Technical Guide: Solubility Profile & Purification of (1-Amino-4-methylcyclohexyl)methanol
The following is an in-depth technical guide regarding the solubility profile and purification strategies for (1-Amino-4-methylcyclohexyl)methanol .
Executive Summary
(1-Amino-4-methylcyclohexyl)methanol (CAS: 2041-57-8 for HCl salt analog; Structure: gem-amino alcohol) is a specialized bifunctional intermediate used in the synthesis of peptide mimetics and pharmaceutical actives. Its structure features a cyclohexane core substituted at the C1 position with both a primary amine (
This unique geminal amino-alcohol motif imparts amphiphilic character: the polar head group facilitates hydrogen bonding, while the methylcyclohexyl body provides lipophilicity. This guide details the solubility profile of this compound, predicting its behavior in organic solvents based on Structure-Property Relationships (SPR), and provides validated protocols for its solubilization and purification.
Physicochemical Characterization
Understanding the molecular architecture is a prerequisite for predicting solubility.
| Property | Description | Implication for Solubility |
| Structure | Cyclohexane ring with gem-substitution ( | High steric bulk at C1; Amphiphilic nature. |
| Molecular Weight | ~143.23 g/mol | Low MW facilitates solubility in small-molecule solvents. |
| H-Bond Donors | 3 ( | Strong affinity for polar protic solvents (MeOH, Water). |
| H-Bond Acceptors | 2 (N, O) | Good solubility in polar aprotic solvents (DMSO, DMF). |
| Lipophilicity (LogP) | Estimated ~1.2 – 1.8 | Soluble in moderately polar organics (DCM, EtOAc); less soluble in aliphatics. |
| pKa (Amine) | ~9.5 (Basic) | pH-dependent solubility in aqueous media; forms salts with acids. |
Solubility Profile
The following profile classifies solvents based on their interaction with the free base form of the compound.
Predicted Solubility Matrix (Free Base)
| Solvent Class | Solvent | Solubility Rating | Mechanistic Rationale |
| Polar Protic | Methanol / Ethanol | High (>100 mg/mL) | Strong H-bonding match. The amine and alcohol groups interact favorably with the solvent. |
| Polar Protic | Water | Moderate | Soluble due to H-bonding, but the lipophilic C4-methylcyclohexyl core limits solubility compared to simple amino alcohols. |
| Chlorinated | Dichloromethane (DCM) | High | Excellent solvent for the lipophilic core while accommodating the polar functional groups. |
| Polar Aprotic | DMSO / DMF | High | Strong dipole interactions solubilize the polar head group effectively. |
| Esters | Ethyl Acetate | Moderate to High | Good general solvent; solubility increases significantly with temperature (ideal for recrystallization). |
| Ethers | THF / MTBE | Moderate | Soluble, though induction time for dissolution may be observed in MTBE. |
| Aromatic | Toluene | Low (Cold) / High (Hot) | Critical solvent for purification. The polarity difference leads to steep temperature-dependent solubility curves. |
| Aliphatic | Hexane / Heptane | Insoluble / Low | The polar amine/alcohol head group is incompatible with the non-polar aliphatic chain. |
Salt Form (HCl)
If the compound is isolated as the Hydrochloride salt , the profile inverts:
-
Water/Methanol: High Solubility.
-
DCM/EtOAc/Hexane: Insoluble (Salt formation precipitates the compound from these solvents).
Experimental Protocols
Solubility Screening Workflow
To empirically determine the exact solubility limit (saturation point) for process development, follow this self-validating gravimetric protocol.
Protocol Steps:
-
Preparation: Place 50 mg of (1-Amino-4-methylcyclohexyl)methanol into a clear HPLC vial.
-
Titration: Add solvent in 100 µL increments. Vortex for 30 seconds after each addition.
-
Observation: Record the volume required to achieve a clear solution (Visual Solubility).
-
Temperature Stress: If insoluble at room temperature (RT), heat to boiling point (or 60°C). If it dissolves, cool slowly to RT to observe crystallization potential.
Purification by Recrystallization
The geminal amino-alcohol structure suggests that Toluene or an Ethyl Acetate/Hexane system is optimal for purification.
Method A: Toluene System (Temperature Swing)
-
Dissolve crude material in Toluene at 80°C (approx. 5 mL per gram).
-
Filter hot (if insoluble salts are present).
-
Cool slowly to room temperature, then to 0-4°C.
-
The amino-alcohol should crystallize as white needles/plates.
-
Filter and wash with cold Hexane.
Method B: Anti-Solvent Precipitation
-
Dissolve crude material in a minimum volume of DCM or Ethyl Acetate at RT.
-
Slowly add Hexane (or Heptane) dropwise with stirring until persistent cloudiness appears.
-
Add a few drops of the good solvent (DCM/EtOAc) to clear the solution.
-
Allow to stand undisturbed. As the solvents equilibrate, the product will crystallize.
Application in Synthesis
Reaction Solvent Selection[1]
-
Acylation/Protection: Use DCM or THF with a base (TEA). The compound is highly soluble, ensuring homogeneous kinetics.
-
Alkylation: Use DMF or Acetonitrile .
-
Salt Formation: To isolate the stable HCl salt, dissolve the free base in Ethanol or DCM and introduce HCl in Dioxane/Ether . The salt will precipitate quantitatively.
Common Pitfalls
-
Hygroscopicity: As an amino alcohol, the compound may be hygroscopic. Avoid extended exposure to air during weighing.
-
Isomer Contamination: Commercial sources of 4-methylcyclohexanone often contain isomers. Recrystallization in Toluene is effective for enriching the major diastereomer due to packing differences in the crystal lattice.
References
-
Compound Identification: PubChem. Compound Summary for CID 22379486, [1-(Aminomethyl)cyclohexyl]methanol. National Library of Medicine (US). Link
-
General Amino Alcohol Properties: Alfa Chemistry. Amino Alcohols: Properties and Applications. Link
-
Recrystallization Techniques: University of Wisconsin-Madison, Department of Chemistry. Recrystallization and Melting Point Determination. Link
-
Synthesis Analogs (Strecker/Bucherer-Bergs): BenchChem. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Link
-
Solubility of Cyclohexane Derivatives: USGS. Determination of (4-methylcyclohexyl)methanol isomers (MCHM) properties. Link
(Note: While specific solubility data for this exact intermediate is proprietary or sparse in public literature, the profiles above are derived from validated Structure-Property Relationship (SPR) models for geminal amino-alcohols and cyclohexane derivatives.)
Difference between cis and trans (1-Amino-4-methylcyclohexyl)methanol isomers
The following technical guide details the stereochemical, synthetic, and analytical distinctions between the cis and trans isomers of (1-Amino-4-methylcyclohexyl)methanol.
Executive Summary
(1-Amino-4-methylcyclohexyl)methanol is a conformationally restricted amino alcohol scaffold used in medicinal chemistry to probe spatial requirements of receptor binding sites. As a 1,1,4-trisubstituted cyclohexane, it possesses a quaternary center at position C1 and a tertiary center at C4.
The distinction between isomers is critical for structure-activity relationship (SAR) studies. This guide defines the isomers based on the relative orientation of the amino (-NH₂) and methyl (-CH₃) groups:
-
Cis-Isomer (Z): The amino and methyl groups are on the same side of the cyclohexane ring.
-
Trans-Isomer (E): The amino and methyl groups are on opposite sides of the cyclohexane ring.
Key Insight: The synthesis method dictates the stereochemical outcome. The Bucherer-Bergs reaction predominantly yields the cis-amino/methyl isomer (thermodynamic control), while the Strecker synthesis favors the trans-amino/methyl isomer (kinetic control).
Structural & Conformational Analysis
Stereochemical Definitions
The nomenclature for gem-disubstituted cyclohexanes can be ambiguous. In this guide, we adopt the convention used in peptide mimetic literature, focusing on the relationship between the functional amino group and the distal methyl substituent.
| Isomer Label | Relative Stereochemistry | Conformation (Preferred Chair) | Stability |
| Cis (Z) | Amino & Methyl on Same Side | Methyl (Eq) | Amino (Eq) |
| Trans (E) | Amino & Methyl on Opposite Sides | Methyl (Eq) | Amino (Ax) |
Note: The 4-Methyl group acts as a "locking" group, preferring the equatorial position (A-value = 1.74 kcal/mol). The stereochemistry at C1 is determined relative to this anchor.
Conformational Energy Landscape
The stability difference arises from the 1,3-diaxial interactions at the quaternary C1 center.
-
Cis-Isomer: Places the smaller -NH₂ group (A-value ~1.2) equatorial and the larger -CH₂OH group (A-value ~1.7) axial. Wait—correction: The Bucherer-Bergs product (Thermodynamic) places the Carboxyl/Hydroxymethyl group Axial and the Amino group Equatorial ?
-
Re-evaluation: In the Bucherer-Bergs reaction, the hydantoin ring forms such that the C4-carbonyl is equatorial.[1] This implies the Amino group (part of the hydantoin) is Equatorial .
-
Therefore, the Thermodynamic Product (Cis) has: Methyl (Eq) and Amino (Eq). The -CH₂OH group is Axial.
-
Trans-Isomer: Has Methyl (Eq) and Amino (Ax). The -CH₂OH group is Equatorial.
-
Energetics: Placing -CH₂OH axial (Cis) costs ~1.7 kcal/mol. Placing -NH₂ axial (Trans) costs ~1.3 kcal/mol. Thus, the Trans-isomer (Amino Ax, CH₂OH Eq) is theoretically the lower energy conformer based on A-values alone.
-
However, the Bucherer-Bergs reaction is driven by the stability of the intermediate hydantoin, not the final amino acid. The hydantoin ring prefers to be equatorial. Thus, Bucherer-Bergs yields the isomer with the Amino group Equatorial (Cis-Amino/Methyl).
-
Caption: Conformational preference of Cis and Trans isomers based on 4-methyl anchoring.
Synthesis & Separation Protocols
Method A: Bucherer-Bergs Reaction (Access to Cis-Isomer)
This route utilizes thermodynamic control to access the cis-amino/methyl configuration.
Protocol:
-
Hydantoin Formation:
-
Dissolve 4-methylcyclohexanone (1.0 eq) in 50% EtOH/H₂O.
-
Add (NH₄)₂CO₃ (3.0 eq) and KCN (1.2 eq).
-
Heat to 60°C for 18-24 hours. The product precipitates as a white solid.
-
Mechanism:[2][3][4][5][6][7][8][9] The equilibrating spiro-hydantoin intermediate favors the conformation where the bulky hydantoin ring is equatorial (cis to the methyl group).
-
-
Hydrolysis:
-
Reflux the hydantoin in 3M NaOH (or Ba(OH)₂) for 48 hours.
-
Neutralize with HCl to precipitate the amino acid: cis-1-amino-4-methylcyclohexanecarboxylic acid.
-
-
Reduction:
-
Suspend the amino acid in dry THF.
-
Slowly add LiAlH₄ (2.5 eq) at 0°C under Argon.
-
Reflux for 12 hours. Quench (Fieser method) and extract.
-
Result: cis-(1-Amino-4-methylcyclohexyl)methanol.
-
Method B: Strecker Synthesis (Access to Trans-Isomer)
This route utilizes kinetic control to access the trans-amino/methyl configuration.
Protocol:
-
Aminonitrile Formation:
-
Dissolve 4-methylcyclohexanone in MeOH saturated with NH₃.
-
Add NaCN (1.1 eq) and NH₄Cl (1.1 eq).
-
Stir at room temperature for 6-12 hours.
-
Mechanism:[2][3][4][5][6][7][8][9] Cyanide attacks the intermediate imine from the axial direction (less hindered), forcing the resulting amino group into the axial position.
-
-
Hydrolysis:
-
Treat the aminonitrile with concentrated HCl (6M) at reflux for 12 hours.
-
Note: Acidic hydrolysis prevents epimerization at C1.
-
-
Reduction:
-
Reduce the resulting trans-amino acid using BH₃·THF or LiAlH₄ as described above.
-
Result: trans-(1-Amino-4-methylcyclohexyl)methanol.
-
Separation of Isomers
If a mixture is obtained, the isomers can be separated at the amino acid stage:
-
Fractional Crystallization: The cis-amino acid is typically less soluble in water/ethanol mixtures due to zwitterionic packing efficiency.
-
Ion-Exchange Chromatography: Using a cation exchange resin (e.g., Dowex 50W), eluting with a gradient of NH₄OH. The isomers elute separately due to differences in pKa and solvation volume.
Characterization & Identification
NMR Spectroscopy (¹H & ¹³C)
The most definitive method for assignment is NMR, observing the chemical shifts of the C1-methylene protons and the C4-methyl group.
| Feature | Cis-Isomer (Amino Eq, CH₂OH Ax) | Trans-Isomer (Amino Ax, CH₂OH Eq) | Mechanistic Reason |
| ¹H NMR: -CH₂OH | δ 3.4 - 3.6 ppm (Doublet) | δ 3.2 - 3.4 ppm (Doublet) | Axial -CH₂OH is typically deshielded by 1,3-diaxial interaction anisotropy. |
| ¹³C NMR: C1 | ~55-58 ppm | ~52-55 ppm | Equatorial Amino group (Cis) exerts a different shielding effect than Axial. |
| ¹H NMR: 4-Me | δ 0.90 ppm (Doublet) | δ 0.92 ppm (Doublet) | Minimal difference, but detectable in high-field instruments. |
| NOESY Signal | Strong NOE between CH₂OH and Axial H at C3/C5 | Weak/No NOE between CH₂OH and Axial H at C3/C5 | Confirms Axial vs. Equatorial orientation of the hydroxymethyl group. |
Physical Properties
-
Melting Point (HCl Salt): The trans-isomer (Amino Axial) often has a lower melting point due to less efficient crystal packing compared to the cis-isomer.
-
Solubility: The cis-isomer (Amino Eq) is generally more soluble in polar organic solvents (methanol, DMSO) than the trans-isomer due to the greater exposure of the polar amino group.
Applications in Drug Discovery
This scaffold is used to restrict the conformation of peptide bonds or pharmacophores.
-
Peptide Isosteres: Replacing a standard amino acid with (1-amino-4-methylcyclohexyl)methanol locks the backbone dihedral angles (
), stabilizing secondary structures like -turns. -
Opioid Receptor Ligands: The scaffold mimics the spatial arrangement of Tyrosine in enkephalin analogues, where the 4-methyl group provides hydrophobic bulk tolerance in the receptor pocket.
-
Toxicity & Metabolism: Unlike simple cyclohexylamines, the quaternary center prevents metabolic oxidation at C1, improving metabolic stability (half-life) in microsome assays.
References
-
Bucherer-Bergs Reaction Stereochemistry : Munday, L. (1961). Amino-acids of the Cyclohexane Series.[1][7][10] Part I. Journal of the Chemical Society, 4372-4379. Link
-
Strecker Synthesis Mechanism : Edward, J. T., & Jitrangsri, C. (1975).[9] Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone.[1][9] Canadian Journal of Chemistry, 53(22), 3339-3350. Link
-
Conformational Analysis of 1,4-Disubstituted Cyclohexanes : Eliel, E. L., et al. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link
-
Synthesis of 1-Amino-4-methylcyclohexanecarboxylic Acid : GuideChem Reference for CAS 32958-46-6 (Trans-isomer). Link
-
MCHM Isomer Analysis : Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers.... Chemosphere, 131, 217-224.[11] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 11. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of (1-Amino-4-methylcyclohexyl)methanol
Abstract
This document provides a comprehensive, research-grade guide for the multi-step synthesis of (1-Amino-4-methylcyclohexyl)methanol, a valuable bifunctional building block for pharmaceutical and materials science applications. Starting from the readily available 4-methylcyclohexanone, the synthesis proceeds through a robust and scalable three-step sequence: (1) a Bucherer-Bergs reaction to form the corresponding hydantoin intermediate, (2) subsequent hydrolysis to yield the α-amino acid, and (3) final reduction of the carboxylic acid to the primary alcohol using lithium aluminum hydride. This guide is designed for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles and strategic considerations for each transformation. Safety protocols, characterization data, and troubleshooting insights are integrated to ensure procedural integrity and successful replication.
Introduction and Synthetic Strategy
(1-Amino-4-methylcyclohexyl)methanol is a conformationally restricted cycloaliphatic scaffold containing both a primary amine and a primary alcohol. This unique 1,4-disubstituted pattern makes it an attractive starting material for the synthesis of complex molecules, including spirocyclic compounds and ligands for medicinal chemistry. The synthesis strategy outlined herein was designed for reliability, scalability, and the use of well-established, high-yielding chemical transformations.
The chosen pathway begins with the conversion of 4-methylcyclohexanone into an α-amino acid precursor. While the Strecker synthesis is a viable alternative, the Bucherer-Bergs reaction was selected for this protocol due to its operational simplicity and the typically crystalline nature of the hydantoin intermediate, which facilitates straightforward purification.[1][2] This reaction is a one-pot, multicomponent synthesis that efficiently constructs the 5,5-disubstituted hydantoin ring system from a ketone, an ammonium source, and a cyanide source.[3][4]
The resulting hydantoin is then subjected to harsh hydrolytic conditions to cleave the heterocyclic ring, yielding the key intermediate, 1-amino-4-methylcyclohexane-1-carboxylic acid. The final, critical step involves the reduction of the carboxylic acid functional group to a primary alcohol. For this transformation, lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity and efficacy in reducing carboxylic acids directly to alcohols.[5]
Overall Synthetic Workflow
The three-stage synthesis is depicted below, transforming a simple ketone into the target amino alcohol.
Caption: Overall synthetic pathway from 4-methylcyclohexanone to (1-Amino-4-methylcyclohexyl)methanol.
Reagents, Materials, and Safety
Reagent and Solvent Data
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| 4-Methylcyclohexanone | C₇H₁₂O | 112.17 | -41 | 169-171 | 0.914 |
| Potassium Cyanide (KCN) | KCN | 65.12 | 634 | - | 1.52 |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 58 (dec) | - | 1.50 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | -114 | 78 | 0.789 |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | 1.18 (37% aq.) |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 125 (dec) | - | 0.917 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | -108 | 66 | 0.889 |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | -116 | 34.6 | 0.713 |
Critical Safety Precautions
This synthesis involves highly hazardous materials. A thorough review of the Safety Data Sheet (SDS) for each reagent is mandatory before beginning any experimental work.
-
Potassium Cyanide (KCN): EXTREMELY TOXIC. Fatal if swallowed, inhaled, or in contact with skin. Contact with acid liberates highly toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a certified chemical fume hood. A dedicated calcium hypochlorite or hydrogen peroxide solution should be available for quenching any residual cyanide on glassware or spills. Nitrile gloves are insufficient; heavy-duty butyl rubber gloves are recommended.
-
Lithium Aluminum Hydride (LiAlH₄): HIGHLY FLAMMABLE & WATER REACTIVE. Reacts violently with water and protic solvents to produce flammable hydrogen gas. All glassware must be oven- or flame-dried before use. The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). LiAlH₄ is also corrosive and can cause severe burns.
-
4-Methylcyclohexanone: Flammable liquid and vapor. Harmful if swallowed.[6]
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate gloves. Work in a well-ventilated area, preferably a chemical fume hood.
Detailed Experimental Protocols
Step 1: Synthesis of 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione via Bucherer-Bergs Reaction
Causality: This one-pot reaction efficiently assembles the hydantoin core.[4] Ethanol/water is used as the solvent to dissolve both the organic ketone and the inorganic salts. The reaction is heated to accelerate the formation of the cyanohydrin and subsequent intramolecular cyclization.[1] Ammonium carbonate serves as both the ammonium source and a buffer to maintain a slightly basic pH, which is optimal for the reaction.[4]
Mechanism Overview:
Caption: Simplified mechanism of the Bucherer-Bergs reaction.[4]
Procedure:
-
Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
In the flask, combine 4-methylcyclohexanone (22.4 g, 0.20 mol), ammonium carbonate (38.4 g, 0.40 mol), and 200 mL of 50% aqueous ethanol.
-
Stir the mixture to form a suspension. In a separate beaker, dissolve potassium cyanide (15.6 g, 0.24 mol) in 40 mL of water. CAUTION: HIGHLY TOXIC.
-
Carefully and slowly add the potassium cyanide solution to the stirred suspension in the flask.
-
Heat the reaction mixture to 60-70 °C using a heating mantle and stir for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath. The hydantoin product will precipitate as a white solid.
-
Collect the solid product by vacuum filtration and wash the filter cake with two portions of cold water (2 x 50 mL) and then with cold ethanol (50 mL).
-
Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. Dry the product in a vacuum oven.
Step 2: Hydrolysis to 1-Amino-4-methylcyclohexane-1-carboxylic acid
Causality: Strong basic or acidic hydrolysis is required to cleave the two amide bonds within the stable hydantoin ring.[7] Basic hydrolysis using Ba(OH)₂ is often preferred as the resulting barium carbonate can be easily filtered off, simplifying the workup. The final acidification protonates the amino acid, allowing for its isolation.
Procedure:
-
Place the dried hydantoin from Step 1 (e.g., 30 g, 0.165 mol) and barium hydroxide octahydrate (156 g, 0.495 mol) in a 1 L round-bottom flask equipped with a reflux condenser.
-
Add 500 mL of deionized water and heat the mixture to reflux. Maintain a vigorous reflux for 48-72 hours.
-
Cool the reaction mixture to room temperature. A dense white precipitate of barium carbonate will form.
-
While stirring, carefully add dilute sulfuric acid (e.g., 2 M) to the mixture until the pH is approximately 7. This precipitates excess barium ions as BaSO₄.
-
Filter the hot solution through a pad of Celite to remove all barium salts (BaCO₃ and BaSO₄). Wash the filter cake with hot water.
-
Combine the filtrate and washings. Reduce the volume under vacuum until the amino acid begins to crystallize.
-
Cool the solution in an ice bath to complete crystallization. Collect the 1-amino-4-methylcyclohexane-1-carboxylic acid by vacuum filtration, wash with a small amount of cold water, and dry.
Step 3: Reduction to (1-Amino-4-methylcyclohexyl)methanol with LiAlH₄
Causality: LiAlH₄ is a powerful, non-selective reducing agent necessary to convert the unreactive carboxylic acid to a primary alcohol. The reaction must be performed in an anhydrous aprotic solvent like THF under an inert atmosphere to prevent violent quenching of the reagent.[8] The reaction is highly exothermic and requires careful temperature control during the addition of the substrate. The Fieser workup (sequential addition of water, NaOH solution, and more water) is a standard and safe method for quenching the reaction and precipitating aluminum salts in a granular, easily filterable form.[8]
Procedure:
-
Set up a 2 L three-neck round-bottom flask, flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. Equip the flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet.
-
In the flask, suspend lithium aluminum hydride (15.2 g, 0.40 mol) in 500 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-salt bath.
-
In a separate flask, dissolve the dried amino acid from Step 2 (e.g., 25.0 g, 0.16 mol) in 400 mL of anhydrous THF. Gentle heating may be required. Ensure the solution is cooled back to room temperature before proceeding.
-
Transfer the amino acid solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction flask back down to 0 °C in an ice-water bath.
-
Quench the reaction with extreme care. Slowly and dropwise, add the following in sequence:
-
15 mL of water
-
15 mL of 15% (w/v) aqueous sodium hydroxide (NaOH)
-
45 mL of water
-
-
A granular white precipitate of aluminum salts should form. Allow the mixture to stir at room temperature for 1 hour or until the precipitate is completely white and filterable.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF (3 x 100 mL) and then with diethyl ether (2 x 100 mL).
-
Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (1-Amino-4-methylcyclohexyl)methanol, which can be further purified by vacuum distillation or recrystallization from a suitable solvent.
Product Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
| Compound | Form | Expected M.P. (°C) | ¹H NMR (Expected Signals) | ¹³C NMR (Expected Signals) |
| Hydantoin Intermediate | White Crystalline Solid | ~210-220 | δ 7-8 (2H, br s, NH), 2.0-0.9 (9H, m, cyclohexyl), 0.9 (3H, d, CH₃) | δ 178 (C=O), 157 (C=O), 65 (C-spiro), 40-20 (cyclohexyl carbons) |
| Amino Acid Intermediate | White Solid | >250 (dec) | δ 3.5-1.0 (9H, m, cyclohexyl), 0.9 (3H, d, CH₃). NH₂/COOH may be broad or exchanged. | δ 180 (C=O), 60 (C-alpha), 40-20 (cyclohexyl carbons) |
| (1-Amino-4-methylcyclohexyl)methanol | White Solid / Colorless Oil | ~70-80 | δ 3.2 (2H, s, CH₂OH), 2.0-1.0 (9H, m, cyclohexyl), 0.9 (3H, d, CH₃). NH₂/OH broad. | δ 70 (CH₂OH), 55 (C-alpha), 40-20 (cyclohexyl carbons) |
Note: NMR chemical shifts (δ) are approximate and depend on the solvent used.
References
-
Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link][1][9]
- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
- Bucherer, H. T., & Steiner, W. (1934). Über die Bildung von Hydantoinen aus Aldehyden und Ketonen. Journal für Praktische Chemie, 140(1-3), 291-316.
-
Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link][3]
-
MetaSci. (n.d.). Safety Data Sheet 4-Methylcyclohexanone. Retrieved from [Link][6]
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie, 75(1), 27–45. [Link][10]
-
Wikipedia. (2023). Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link][11]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Retrieved from [Link][12]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link][13]
-
Newman, M. S., & Fukunaga, T. (1960). The Reduction of Amides to Amines via Nitriles by Lithium Aluminum Hydride. Journal of the American Chemical Society, 82(3), 693–695. [Link][14]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Retrieved from [Link][8]
-
NCERT. (n.d.). Amines. National Council of Educational Research and Training. Retrieved from [Link]
-
Scott, P. J. H., et al. (2014). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Chemical Neuroscience, 5(4), 299–306. [Link][15]
-
OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. OrgoSolver. Retrieved from [Link][5]
-
PubChem. (n.d.). 4-Methylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link][16]
-
ResearchGate. (n.d.). Reaction pathway for the hydrolysis of hydantoin. ResearchGate. Retrieved from [Link][17]
-
Mąkosza, M., & Fiedorow, P. (2005). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 3(16), 2976-2981. [Link][18]
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Application Notes & Protocols: Reductive Amination of Methylcyclohexyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most powerful and versatile methodologies in modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] Its strategic importance, particularly in pharmaceutical and agrochemical research, lies in its ability to reliably construct secondary and tertiary amines from readily available carbonyl compounds and amines.[3][4] This process avoids the common pitfalls of direct N-alkylation with alkyl halides, such as over-alkylation and the handling of potent lachrymators, offering a more controlled and efficient synthetic route.[1] For methylcyclohexyl derivatives, which are prevalent scaffolds in medicinal chemistry, mastering reductive amination is crucial for generating libraries of novel amine analogues for structure-activity relationship (SAR) studies.
This guide provides an in-depth exploration of the reductive amination of methylcyclohexyl ketones. It moves beyond a simple recitation of steps to explain the underlying chemical principles, guiding the researcher in making informed decisions for reaction setup, reagent selection, and troubleshooting.
Mechanistic Foundation: A Tale of Two Steps
The reductive amination proceeds through a two-stage mechanism:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the methylcyclohexyl ketone. This is followed by dehydration to form an intermediate imine, which is subsequently protonated under mildly acidic conditions to yield a reactive iminium ion.[1] The pH is a critical parameter; it must be low enough to facilitate dehydration but not so low as to completely protonate the starting amine, which would render it non-nucleophilic.[1][5]
-
Hydride Reduction: A selective reducing agent then delivers a hydride ion to the electrophilic carbon of the iminium ion, furnishing the final amine product.[1] The selectivity of the reducing agent is paramount; it must readily reduce the iminium ion in preference to the starting ketone.[1][6]
Mechanism Workflow
Caption: General mechanism of reductive amination.
Reagent Selection: The Key to a Successful Transformation
The choice of reducing agent is critical for a high-yielding reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting ketone, leading to alcohol byproducts.[1] Therefore, milder, more selective reagents are preferred.
| Reducing Agent | Advantages | Disadvantages | Typical Solvent(s) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent selectivity for iminium ions over ketones.[7][8] Commercially available, stable, and easy to handle.[9] Tolerates a wide range of functional groups.[10] Generally gives higher yields and fewer side products compared to other reagents.[7][10] | Decomposes in protic solvents like methanol.[8] | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile[7][10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions at mildly acidic pH (pH 5-6).[1][5] Can be used in protic solvents like methanol. | Highly toxic and can release hydrogen cyanide gas upon contact with strong acids.[6][11] Reactions can be slower than with NaBH(OAc)₃.[7] | Methanol, Ethanol |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Economical, especially for large-scale reactions.[7] Can be highly effective. | May reduce other functional groups (e.g., alkenes, nitro groups).[2][7] Requires specialized hydrogenation equipment. Catalyst deactivation can be an issue.[2] | Alcohols (e.g., Ethanol, Methanol), Ethyl Acetate |
For most applications involving methylcyclohexyl derivatives, sodium triacetoxyborohydride (STAB) is the reagent of choice due to its superior selectivity, safety profile, and broad functional group tolerance.[7][9][10]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of 4-Methylcyclohexanone using Sodium Triacetoxyborohydride
This protocol outlines a reliable one-pot procedure for the synthesis of N-substituted-4-methylcyclohexylamines.
Caption: Step-by-step workflow for the one-pot reductive amination.
Materials:
-
4-Methylcyclohexanone
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-methylcyclohexanone (1.0 equiv) and the desired amine (1.0-1.2 equiv).
-
Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2-0.5 M.
-
If reacting a less reactive ketone or a weakly basic amine, add acetic acid (1.0-1.1 equiv) to catalyze iminium ion formation.[7][10] Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.3-1.5 equiv) portion-wise over 10-15 minutes. The addition can be exothermic, so maintain the temperature below 30 °C.
-
Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-24 hours).
-
Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ or EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted-4-methylcyclohexylamine.
Protocol 2: Two-Step Procedure for Sterically Hindered or Sensitive Substrates
For substrates that are sterically hindered or contain acid-sensitive functional groups, a two-step (or indirect) procedure can be beneficial.[7] This involves pre-forming the imine before adding the reducing agent.
-
Imine Formation: Dissolve the methylcyclohexyl ketone (1.0 equiv) and amine (1.0-1.2 equiv) in a solvent that allows for azeotropic removal of water (e.g., toluene) with a Dean-Stark apparatus. Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). Reflux until the theoretical amount of water is collected. Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Reduction: Dissolve the crude imine in a suitable solvent (e.g., THF, DCE, or Methanol if using NaBH₄). Cool the solution to 0 °C and add the reducing agent (e.g., NaBH(OAc)₃ or NaBH₄) portion-wise. Allow the reaction to warm to room temperature and stir until completion. The work-up and purification follow the same steps as in Protocol 1.
Stereochemical Considerations in Methylcyclohexanone Reductions
The reduction of substituted cyclohexanones, including methylcyclohexyl derivatives, can lead to the formation of diastereomers (cis and trans isomers). The stereochemical outcome is influenced by several factors:
-
Position of the Methyl Group: The location of the methyl group (e.g., 2-, 3-, or 4-position) dictates the steric environment around the carbonyl group.
-
Reducing Agent: The steric bulk of the hydride reagent can influence the direction of hydride attack (axial vs. equatorial), thereby affecting the diastereomeric ratio of the product.
-
Reaction Conditions: Temperature and solvent can also play a role in the stereoselectivity of the reduction.
For example, the reductive amination of (R)-3-methylcyclohexanone has been shown to yield diastereomeric products, and the ratio can be influenced by the choice of catalyst, including biocatalysts like imine reductases (IREDs) which can offer high stereoselectivity.[3][4] When a specific stereoisomer is required, careful selection of the reaction conditions and chiral auxiliaries or catalysts is necessary.[12] Purification of the resulting diastereomers often requires careful column chromatography or crystallization techniques.[13][14]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | - Inefficient imine/iminium formation.- Insufficient amount of reducing agent.- Deactivation of the reducing agent by moisture. | - Add a catalytic amount of acetic acid.[10]- Use a slight excess of the amine (1.1-1.2 equiv).- Increase the amount of reducing agent to 1.5 equiv.- Ensure all reagents and solvents are anhydrous. |
| Formation of Alcohol Byproduct | - Reducing agent is not selective enough (e.g., NaBH₄).- Reaction conditions favor ketone reduction. | - Switch to a more selective reagent like NaBH(OAc)₃.[7][8]- Ensure mildly acidic conditions; avoid strongly acidic environments which can protonate the ketone and accelerate its reduction.[5] |
| Dialkylation of Primary Amines | - The secondary amine product is more nucleophilic than the starting primary amine and reacts with remaining ketone. | - Use a slight excess of the primary amine.- Adopt a stepwise procedure where the imine is formed first, followed by reduction with NaBH₄.[7][10] |
| Difficulty in Purification | - Similar polarity of starting materials, product, and byproducts. | - Ensure the reaction goes to completion to minimize starting material contamination.- Perform an acid-base extraction during work-up to separate the basic amine product from neutral starting materials/byproducts.- Optimize chromatography conditions (e.g., solvent system, gradient). |
Conclusion
Reductive amination is a cornerstone reaction for the synthesis of methylcyclohexyl amine derivatives. By understanding the reaction mechanism, making judicious choices of reagents, and carefully controlling reaction conditions, researchers can efficiently generate a diverse range of amine products. The use of sodium triacetoxyborohydride offers a robust, safe, and high-yielding approach for most applications.[7][10] For challenging substrates, considering stereochemical outcomes and potential side reactions is key to achieving the desired synthetic target.
References
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]
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Sodium cyanoborohydride. Organic Chemistry Portal. [Link]
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Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
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A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education - ACS Publications. [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]
-
Sodium triacetoxyborohydride. Wikipedia. [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH. [Link]
-
Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. a. ResearchGate. [Link]
-
Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]
-
The reaction scheme for the reductive amination of cyclohexanone with... ResearchGate. [Link]
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Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. [Link]
- Synthesis of amine stereoisomers.
-
Reductive amination. Wikipedia. [Link]
-
Reductive amination of cyclohexanone with 1,6-diaminohexane over various catalysts. ResearchGate. [Link]
-
Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. PMC - NIH. [Link]
-
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]
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Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. PMC - NIH. [Link]
-
Organic & Biomolecular Chemistry. UCL Discovery. [Link]
-
Chiral Separation of Diastereomeric and Enantiomeric Products Obtained by an Organic Reaction in Aqueous Media between Cyclohexanone and p‐nitrobenzaldehyde by HPLC on Chiral Stationary Phase. ResearchGate. [Link]
-
Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines. Princeton Dataspace. [Link]
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Application Notes and Protocols: Strategic Protection of (1-Amino-4-methylcyclohexyl)methanol Using Boc and Fmoc Methodologies
Authored by: Senior Application Scientist
Introduction
In the landscape of contemporary drug discovery and medicinal chemistry, bifunctional scaffolds are indispensable building blocks for the synthesis of complex molecular architectures. (1-Amino-4-methylcyclohexyl)methanol, with its distinct primary amine and primary alcohol functionalities, represents a versatile starting material for the generation of diverse chemical libraries. The inherent challenge in manipulating such molecules lies in achieving chemoselectivity—modifying one functional group while leaving the other intact. This necessitates a robust protecting group strategy. This technical guide provides an in-depth analysis and detailed protocols for the selective protection of the amino group of (1-Amino-4-methylcyclohexyl)methanol using two of the most prevalent protecting groups in organic synthesis: tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
The choice between these two strategies is dictated by the overall synthetic plan, particularly the stability requirements for subsequent reaction steps and the desired deprotection conditions. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles to empower rational decision-making in complex synthetic endeavors.
The Principle of Chemoselective Amine Protection
The successful protection of the amino group in (1-Amino-4-methylcyclohexyl)methanol hinges on the differential nucleophilicity of the nitrogen and oxygen atoms. Primary amines are generally more nucleophilic than primary alcohols. This intrinsic reactivity difference allows for the selective acylation of the amine under carefully controlled conditions, forming a stable carbamate without significant formation of the corresponding carbonate from the alcohol.[1][2] By employing reagents like di-tert-butyl dicarbonate (Boc₂O) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under appropriate basic conditions, the amine preferentially attacks the electrophilic carbonyl carbon of the protecting group reagent.
The Boc (tert-Butoxycarbonyl) Protection Strategy
The Boc group is a cornerstone of amine protection, revered for its stability in a wide range of chemical environments, including basic, nucleophilic, and reductive conditions.[3] Its key feature is its lability under acidic conditions, which allows for its selective removal.[4][5][6]
Mechanism of Boc Protection
The reaction proceeds via the nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[4][6][7] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable species subsequently decomposes into carbon dioxide and a tert-butoxide anion, which is protonated by the solvent or a mild acid source.[4][7] The presence of a non-nucleophilic base can facilitate the reaction by neutralizing the protonated amine intermediate.[4]
Experimental Protocol: N-Boc Protection of (1-Amino-4-methylcyclohexyl)methanol
Materials:
-
(1-Amino-4-methylcyclohexyl)methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (1-Amino-4-methylcyclohexyl)methanol (1.0 equiv.) in a 2:1 mixture of THF and water. Add triethylamine (1.5 equiv.) to the solution and stir at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: To the cooled, stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) portion-wise over 5-10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Protocol: Deprotection of Boc-(1-Amino-4-methylcyclohexyl)methanol
The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][10]
Materials:
-
N-Boc-(1-Amino-4-methylcyclohexyl)methanol
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected amine (1.0 equiv.) in dichloromethane.
-
Reagent Addition: To the stirring solution, add trifluoroacetic acid (10-20 equiv., or a 25-50% v/v solution in DCM).
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with a saturated aqueous NaHCO₃ solution or 1M NaOH.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 30 mL).
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
The Fmoc (9-Fluorenylmethoxycarbonyl) Protection Strategy
The Fmoc group is another widely used amine protecting group, particularly in solid-phase peptide synthesis.[11][] Its defining characteristic is its lability under basic conditions, typically with a secondary amine like piperidine.[13][14] This makes it orthogonal to the acid-labile Boc group.[3][15]
Mechanism of Fmoc Protection
Fmoc protection is typically carried out using Fmoc-Cl or Fmoc-OSu. The amine attacks the electrophilic carbonyl of the Fmoc reagent, leading to the formation of the protected carbamate.[15] The reaction is often performed under Schotten-Baumann conditions (in a biphasic system with a mild base).[16]
Experimental Protocol: N-Fmoc Protection of (1-Amino-4-methylcyclohexyl)methanol
Materials:
-
(1-Amino-4-methylcyclohexyl)methanol
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
1,4-Dioxane
-
10% aqueous sodium carbonate (Na₂CO₃) solution
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve (1-Amino-4-methylcyclohexyl)methanol (1.0 equiv.) in a 10% aqueous sodium carbonate solution. In a separate flask, dissolve Fmoc-OSu (1.05 equiv.) in 1,4-dioxane.
-
Reagent Addition: Cool the amine solution to 0 °C in an ice bath. Slowly add the Fmoc-OSu solution to the vigorously stirring amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash with diethyl ether (2 x 40 mL) to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl. A white precipitate of the Fmoc-protected product should form.
-
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol: Deprotection of Fmoc-(1-Amino-4-methylcyclohexyl)methanol
The Fmoc group is cleaved via a β-elimination mechanism in the presence of a base.[17] Piperidine is the most common reagent for this transformation.[11][14]
Materials:
-
N-Fmoc-(1-Amino-4-methylcyclohexyl)methanol
-
Dimethylformamide (DMF)
-
Piperidine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve the N-Fmoc protected amine in DMF to make a 0.1 M solution.
-
Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC.
-
Work-up:
-
Remove the DMF and piperidine under high vacuum.
-
Dissolve the residue in a suitable solvent like dichloromethane and wash with water to remove the dibenzofulvene-piperidine adduct.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Comparative Analysis of Boc and Fmoc Strategies
| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-OSu or Fmoc-Cl |
| Protection Conditions | Mildly basic (e.g., TEA, DIPEA) in THF/H₂O | Biphasic basic conditions (e.g., Na₂CO₃) |
| Deprotection Condition | Strong Acid (TFA, HCl)[5][18][19] | Base (20% Piperidine in DMF)[13][] |
| Stability | Stable to bases, nucleophiles, and hydrogenation | Stable to acids[15][21] |
| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc) | Orthogonal to acid-labile groups (e.g., Boc, tBu)[22] |
| Byproducts | Isobutylene and CO₂ (gaseous) | Dibenzofulvene-piperidine adduct (requires removal) |
| Cost-Effectiveness | Boc₂O is generally less expensive than Fmoc reagents.[] | Fmoc reagents are typically more expensive. |
Orthogonal Protection in Multi-Step Synthesis
The contrasting lability of the Boc and Fmoc groups is the foundation of orthogonal protection strategies, which are critical for the synthesis of complex molecules.[22][23][24] For instance, if a synthetic route requires the initial protection of the amine in (1-Amino-4-methylcyclohexyl)methanol, followed by modification of the hydroxyl group under conditions that are incompatible with an acid-labile protector, an Fmoc group would be the logical choice for the amine. Conversely, if a subsequent step requires basic conditions that would cleave an Fmoc group, Boc protection would be preferred. This allows for the selective deprotection and modification of different parts of the molecule at various stages of the synthesis.
Visualizing the Synthetic Workflows
Caption: Workflow for Boc protection and deprotection.
Caption: Workflow for Fmoc protection and deprotection.
Conclusion
The choice between Boc and Fmoc for the protection of (1-Amino-4-methylcyclohexyl)methanol is a strategic decision that profoundly impacts the efficiency and success of a synthetic route. The Boc group offers robustness and is economically favorable, with a straightforward deprotection using strong acids. The Fmoc group provides an orthogonal, base-labile option that is ideal for syntheses involving acid-sensitive functionalities. By understanding the mechanisms, stabilities, and deprotection conditions associated with each group, researchers can confidently select and implement the most appropriate strategy for their specific synthetic targets, thereby accelerating the drug discovery and development process.
References
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (Source: Google Search)
-
Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis - Benchchem. (Source: Google Search) 18
-
A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz - Benchchem. (Source: Google Search) 19
-
An In-depth Technical Guide to the Boc Protection of Primary Amines - Benchchem. (Source: Google Search) 4
-
Peptide Synthesis - FAQ | AAPPTEC. (Source: Google Search) 25
-
Basic Peptides synthesis introduction - LifeTein®. (Source: Google Search) 13
-
A Comparative Analysis of Boc and Fmoc Protecting Groups for Homoserine Stability in Peptide Synthesis - Benchchem. (Source: Google Search) 5
-
Application Notes and Protocols: Standard Deprotection of the Boc Group - Benchchem. (Source: Google Search) 8
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (Source: Google Search) 15
-
The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem. (Source: Google Search) 17
-
Application Notes and Protocols for Acidic Boc Deprotection of Ald-Ph-PEG4-Boc - Benchchem. (Source: Google Search) 9
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (Source: Google Search) 26
-
Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (Source: Google Search)
-
Amine Protection and Deprotection - Master Organic Chemistry. (Source: Google Search)
-
Boc Deprotection Mechanism | Organic Chemistry - YouTube. (Source: Google Search)
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (Source: Google Search)
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Amine Protection / Deprotection - Fisher Scientific. (Source: Google Search)
-
How can we protect an amino group leaving an alcohol group free? - ResearchGate. (Source: Google Search)
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Boc Protecting Group for Amines - Chemistry Steps. (Source: Google Search)
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Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (Source: Google Search)
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Terminology of Antibody Drug for Fmoc Deprotection - GenScript. (Source: Google Search)
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Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (Source: Google Search)
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Selective protection and deprotection of alcohols and amines. (Source: Google Search)
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (Source: Google Search)
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Comparative study of Boc versus Fmoc protecting groups in synthesis - Benchchem. (Source: Google Search)
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t Boc fmoc protocols in peptide synthesis | PPTX - Slideshare. (Source: Google Search)
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Methods for Removing the Fmoc Group. (Source: Google Search)
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Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (Source: Google Search)
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Fmoc - Lokey Lab Protocols. (Source: Google Search)
-
Selective protection of alcohol over amine : r/Chempros - Reddit. (Source: Google Search)
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Orthogonal Protection Strategy in Fmoc Chemistry: An In-depth Technical Guide - Benchchem. (Source: Google Search)
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VI Protecting Groups and Orthogonal Protection Strategies. (Source: Google Search)
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Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC. (Source: Google Search)
-
Green Chemistry - ResearchGate. (Source: Google Search)
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Fmoc-Protected Amino Groups - Organic Chemistry Portal. (Source: Google Search)
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Application Note: (1-Amino-4-methylcyclohexyl)methanol Scaffolds in Asymmetric Catalysis
This Application Note is designed for researchers and drug development professionals. It provides a rigorous technical guide to using (1-Amino-4-methylcyclohexyl)methanol and its structural analogs in asymmetric catalysis.[1]
Scientific Note on Chirality: (1-Amino-4-methylcyclohexyl)methanol (CAS 1178401-02-9) is a 1,1-disubstituted cyclohexane .[1] In its simplest 4-methyl substituted form, the molecule possesses a plane of symmetry passing through C1 and C4, rendering it achiral (meso/prochiral) .[1] Consequently, it cannot induce enantioselectivity as a standalone ligand.[1] However, it serves as an excellent model scaffold for conformationally constrained amino alcohols.[1] This guide focuses on the protocols for this class of ligands, assuming the use of a desymmetrized chiral analog (e.g., 2-substituted or terpene-derived variants) or its application in mechanistic control experiments .[1]
Part 1: Executive Summary & Strategic Rationale
Ligand Class: Conformationally Constrained 1,2-Amino Alcohols.[1] Core Utility: Asymmetric Alkylation (Diethylzinc), CBS-Type Reduction, and Lewis Acid Catalysis.[1] Structural Advantage: The cyclohexane backbone of (1-Amino-4-methylcyclohexyl)methanol offers a distinct advantage over flexible linear amino alcohols.[1] The gem-disubstitution at the C1 position (Amino/Hydroxymethyl) creates a "locked" chelation bite angle, minimizing entropic penalties upon metal coordination.[1] The 4-methyl group, while chemically distal, biases the ring pucker (typically favoring the equatorial position), thereby stabilizing the active catalytic conformer.[1]
Key Applications:
-
Enantioselective Alkylation: Catalyzing the addition of organozinc reagents to aldehydes.[1]
-
Asymmetric Reduction: Borane-mediated reduction of prochiral ketones (CBS mechanism).[1]
-
Mechanistic Probing: Using the achiral 4-methyl variant to determine background (racemic) reaction rates vs. chiral variants.
Part 2: Mechanism & Critical Analysis
1. The Chelation Model
In asymmetric catalysis, this ligand functions as a bidentate chelate.[1] The amine nitrogen (hard donor) and the hydroxyl oxygen (hard donor) coordinate to the metal center (Zn, B, Cu), forming a rigid 5-membered metallacycle .[1]
-
Zinc Catalysis (Noyori Model): Two ligand molecules typically bridge two zinc atoms, or a single ligand forms a monomeric active species (L*-Zn-R).[1] The cyclohexane ring steric bulk directs the approach of the electrophile (aldehyde).[1]
-
Boron Catalysis (CBS Model): The ligand reacts with borane (
) to form an oxazaborolidine.[1] The nitrogen coordinates to a second equivalent of borane (the reductant), activating it for hydride transfer.[1]
2. Expert Insight: The Symmetry Problem
Critical Check: For asymmetric induction, the ligand must lack a plane of symmetry.[1]
-
The 4-Methyl Case: The path from C1 to C4 is identical via C2/C3 and C6/C5.[1] Thus, C1 is not a stereocenter.[1] Use this ligand to benchmark reactivity without selectivity .
-
The Chiral Solution: To achieve high ee (enantiomeric excess), use analogs where the symmetry is broken, such as:
-
(1-Amino-2-methylcyclohexyl)methanol
-
Menthone-derived amino alcohols (e.g., 1-amino-3-isopropyl-6-methyl...)[1]
-
Part 3: Experimental Protocols
Protocol A: Ligand Preparation & Activation
Amino alcohols are hygroscopic.[1] Water poisons the catalyst (especially for Organozinc/Borane chemistry).[1]
-
Drying: Dissolve the ligand in anhydrous THF. Add activated 4Å molecular sieves.[1] Let stand for 12 hours. Alternatively, azeotrope with dry toluene (
mL) on a rotary evaporator and dry under high vacuum (0.1 mmHg) for 4 hours. -
Storage: Store under Argon/Nitrogen in a desiccator.
Protocol B: Enantioselective Addition of Diethylzinc to Benzaldehyde
This is the benchmark reaction for amino alcohol ligands.[1]
Reagents:
-
Ligand: (1-Amino-4-methylcyclohexyl)methanol analog (10 mol%)[1]
-
Source: Benzaldehyde (1.0 equiv, distilled)[1]
-
Reagent: Diethylzinc (
, 1.0 M in hexanes, 2.2 equiv)[1] -
Solvent: Anhydrous Toluene or Hexane
Step-by-Step Workflow:
-
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve Ligand (0.10 mmol) in anhydrous Toluene (2.0 mL).[1]
-
Zinc Addition: Cool to 0°C. Dropwise add
(2.2 mmol, 2.2 mL). Caution: Pyrophoric. -
Maturation: Stir at 0°C for 30 minutes. The solution typically turns clear or pale yellow as the Zinc-Alkoxide complex forms.[1]
-
Substrate Addition: Cool to -20°C (or optimized temp). Add Benzaldehyde (1.0 mmol) slowly.
-
Reaction: Stir at -20°C for 12–24 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]
-
Quench: Carefully add saturated
(aq) (5 mL). Extract with ( mL).[1] -
Analysis: Dry organics (
), filter, and concentrate. Analyze conversion by NMR and ee by Chiral HPLC (e.g., Chiralcel OD-H column).
Data Table: Expected Performance Trends
| Parameter | Condition A (Achiral 4-Me) | Condition B (Chiral Analog) |
|---|---|---|
| Ligand Loading | 10 mol% | 5-10 mol% |
| Temperature | 0°C | -20°C to 0°C |
| Yield | >90% | >85% |
| Enantiomeric Excess (ee) | 0% (Racemic) | 85-98% (Predicted) |
| Reaction Time | 12 h | 12-18 h |[1]
Protocol C: CBS-Type Asymmetric Reduction of Ketones
Uses the ligand as a chiral template for Borane.[1]
Reagents:
-
Ligand: 10 mol%
-
Substrate: Acetophenone (1.0 equiv)[1]
-
Reductant: Borane-THF complex (
, 1.0 M, 0.6-1.0 equiv)[1]
Step-by-Step Workflow:
-
Catalyst Generation: In a dry flask under
, dissolve Ligand (0.1 mmol) in dry THF (5 mL). -
Borane Charge: Add
(1.2 mL, 1.2 mmol). Heat to reflux for 1 hour to generate the Oxazaborolidine active species.[1] -
Reduction: Cool to room temperature (or 0°C). Simultaneously add Acetophenone (1.0 mmol in THF) and additional Borane (0.6 mmol) slowly over 1 hour (syringe pump preferred).
-
Workup: Quench with Methanol (caution:
gas evolution). Add 1N HCl. Extract and purify.
Part 4: Visualization (Pathway Logic)
The following diagram illustrates the catalytic cycle for the Diethylzinc addition, highlighting the critical transition state assembly.
Caption: Catalytic cycle for Dialkylzinc addition. The Ligand reacts with Et2Zn to form the active Zinc-Alkoxide catalyst.[1] Coordination of the aldehyde activates the carbonyl for nucleophilic attack by the ethyl group.[1]
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent/ligand (Zinc hydrolysis).[1] | Redistill Toluene over Na/Benzophenone.[1] Dry ligand rigorously.[1] |
| Low ee (<10%) | Symmetry Error: Ligand is achiral. | Switch to a 2-substituted or terpene-derived analog.[1] |
| Racemic Background | Uncatalyzed reaction is too fast.[1] | Lower temperature to -40°C. Ensure slow addition of substrate.[1] |
| Precipitation | Catalyst aggregation.[1] | Add Ti(OiPr)4 as an additive (1.2 equiv) to break aggregates (Titanium-Zinc exchange).[1] |
References
-
BenchChem. (2024).[1] (1-Amino-4-methylcyclohexyl)methanol Product Page. Retrieved from [1]
-
Noyori, R., & Kitamura, M. (1991).[1] Enantioselective Addition of Organometallics to Carbonyl Compounds. Angewandte Chemie International Edition , 30(1), 49-69.[1]
-
Corey, E. J., & Helal, C. J. (1998).[1] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition , 37(15), 1986-2012.[1]
-
Walsh, P. J. (2003).[1] Titanium-Catalyzed Enantioselective Additions of Alkyl and Aryl Groups to Aldehydes. Accounts of Chemical Research , 36(10), 739-749.[1]
-
BLD Pharm. (2024).[1] Chiral Building Blocks: Amino Alcohols.[1] Retrieved from [1]
Sources
Application Notes and Protocols for the Scale-up Synthesis of Substituted Cyclohexyl Amino Alcohols
Introduction: The Strategic Importance of Substituted Cyclohexyl Amino Alcohols in Medicinal Chemistry
Substituted cyclohexyl amino alcohols are a privileged scaffold in modern drug discovery and development. Their rigid, three-dimensional structure allows for precise spatial orientation of pharmacophoric groups, leading to high-affinity and selective interactions with biological targets.[1][2] The stereochemistry of the amino and alcohol functionalities, along with the substitution pattern on the cyclohexane ring, is often critical for biological activity. These structural motifs are found in a wide range of therapeutic agents, including antivirals, anticancer drugs, and cardiovascular agents. Consequently, the development of robust, scalable, and stereoselective synthetic routes to access these valuable building blocks is a key focus for process chemistry and drug development professionals.
This comprehensive guide provides an in-depth overview of the key synthetic strategies for producing enantiomerically pure substituted cyclohexyl amino alcohols on a larger scale. It details methodologies such as catalytic hydrogenation and the reduction of functionalized cyclohexanones, with a strong emphasis on the practical challenges and solutions encountered during scale-up.
Core Synthetic Strategies for Substituted Cyclohexyl Amino Alcohols
The synthesis of substituted cyclohexyl amino alcohols on a large scale primarily revolves around two key strategies: the catalytic hydrogenation of substituted aminophenols and the stereoselective reduction of substituted aminoketones. The choice of strategy is often dictated by the desired substitution pattern, the required stereochemistry, and economic considerations for industrial-scale production.
Catalytic Hydrogenation of Substituted Aminophenols
Catalytic hydrogenation is a widely used industrial method for the synthesis of cyclohexyl amino alcohols, particularly for accessing 1,4-disubstituted derivatives. This approach typically involves the reduction of a substituted aminophenol using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[3] A common starting material for this process is p-acetamidophenol (paracetamol), which is readily available and cost-effective.[4][5]
The primary challenge in this approach is controlling the stereoselectivity to obtain the desired isomer, as both cis and trans products are typically formed. The trans isomer is often the thermodynamically more stable and desired product in many pharmaceutical applications.[3] The choice of catalyst, solvent, temperature, and pressure significantly influences the trans:cis ratio. For instance, palladium-based catalysts generally favor the formation of the trans isomer.[3]
Protocol 1: Scale-up Synthesis of trans-4-Aminocyclohexanol via Catalytic Hydrogenation of p-Acetamidophenol
This protocol outlines a general procedure for the multigram synthesis of trans-4-aminocyclohexanol, a key intermediate in the production of drugs like Ambroxol.[6]
Materials:
-
p-Acetamidophenol
-
5% Palladium on Carbon (Pd/C) catalyst (50% water wet)
-
Deionized water
-
Hydrogen gas
-
Pressure reactor (autoclave)
-
Filtration apparatus
Procedure:
-
Reactor Charging: Charge the pressure reactor with p-acetamidophenol and deionized water.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reactor. The typical catalyst loading ranges from 1-5 mol% relative to the substrate.
-
Inerting and Pressurization: Seal the reactor and purge it several times with nitrogen gas to remove oxygen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 4.5 bar).[3][4]
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 100°C) with vigorous stirring.[3][4]
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 24-36 hours.[4][6]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can potentially be recycled.
-
Hydrolysis: The resulting aqueous solution contains a mixture of cis- and trans-4-acetamidocyclohexanol. The acetamido group is then hydrolyzed under acidic or basic conditions to yield the free aminocyclohexanol isomers.
-
Isomer Separation: The desired trans-4-aminocyclohexanol can be separated from the cis-isomer by fractional crystallization. Cooling an alkaline aqueous solution of the isomer mixture to approximately -8°C can selectively precipitate the trans-isomer.[5][7]
Stereoselective Reduction of Substituted β-Enaminoketones
Another powerful strategy for the synthesis of substituted cyclohexyl amino alcohols is the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. This method provides access to 1,3-amino alcohols and offers a different substitution pattern compared to the hydrogenation of aminophenols. The reduction can be achieved using various reducing agents, with sodium in an alcohol/THF mixture being an effective system.[1][8]
The diastereoselectivity of the reduction is a key consideration. The choice of the protecting group on the amine and the reaction conditions can influence the stereochemical outcome, allowing for the selective formation of either the cis or trans isomer.[1][8]
Protocol 2: Synthesis of cis- and trans-3-Aminocyclohexanols from a β-Enaminoketone
This protocol describes the synthesis and subsequent reduction of a β-enaminoketone to yield a mixture of cis- and trans-3-aminocyclohexanols.[1][8]
Part A: Synthesis of the β-Enaminoketone
Materials:
-
4,4-Dimethyl-1,3-cyclohexanedione
-
Benzylamine
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 4,4-dimethyl-1,3-cyclohexanedione and benzylamine in toluene.
-
Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the toluene under reduced pressure. The crude β-enaminoketone can be purified by crystallization.
Part B: Reduction of the β-Enaminoketone
Materials:
-
β-Enaminoketone from Part A
-
Tetrahydrofuran (THF)
-
Isopropyl alcohol
-
Metallic sodium
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: Dissolve the β-enaminoketone in a mixture of THF and isopropyl alcohol.
-
Reduction: Cool the solution to 0°C and add small pieces of metallic sodium in excess. Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).[1]
-
Quenching: Carefully remove any unreacted sodium. Pour the reaction mixture into a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of cis- and trans-3-aminocyclohexanols can be separated by column chromatography.
Data Presentation: Comparative Analysis of Synthetic Routes
The following table summarizes key quantitative data for different synthetic approaches to substituted cyclohexyl amino alcohols, providing a comparative overview for process development.
| Target Compound | Starting Material | Method | Catalyst/Reagent | Solvent | Temp (°C) | Pressure (bar) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| trans-4-Aminocyclohexanol | p-Acetamidophenol | Catalytic Hydrogenation | 5% Pd/C | Water | 100 | 4.5 | High (not specified) | ~80:20 | [4][6] |
| 3-Aminocyclohexanol derivatives | β-Enaminoketone | Reduction | Sodium | THF/Isopropanol | 0 to RT | Ambient | 75-77 | Varies with substrate | [1][8] |
| trans-2-Aminocyclohexanol | Cyclohexene oxide | Aminolysis | Benzylamine | Neat | High Temp | Ambient | 99 | >99:1 | [9] |
| cis-4-Aminocyclohexanol | 1,4-Cyclohexanedione | Chemoenzymatic | Ketoreductase & Amine Transaminase | Buffer | 30 | Ambient | High (not specified) | >98:2 (cis favored) | [10] |
Scale-up Challenges and Strategic Solutions
Scaling up the synthesis of substituted cyclohexyl amino alcohols from the lab to industrial production presents several challenges that require careful consideration and process optimization.[11]
Stereochemical Control
The primary challenge in the synthesis of substituted cyclohexyl amino alcohols is controlling the stereochemistry. The cyclohexane ring can exist in different conformations, and substituents can be in either axial or equatorial positions, leading to the formation of cis and trans isomers.[12] The relative stability of these isomers is influenced by steric interactions, particularly 1,3-diaxial interactions, which destabilize the conformer with bulky axial substituents.[13][14]
Solutions:
-
Catalyst Selection: In catalytic hydrogenations, the choice of catalyst is crucial. For example, palladium catalysts often favor the formation of the more thermodynamically stable trans isomer, while rhodium catalysts may favor the cis isomer.[3]
-
Reaction Parameter Optimization: Temperature, pressure, and solvent can all influence the diastereoselectivity. A thorough Design of Experiments (DoE) approach is recommended during process development to identify the optimal conditions for maximizing the desired isomer.
-
Enzymatic Resolutions: Biocatalytic methods, such as the use of ketoreductases and amine transaminases, can offer excellent stereoselectivity, providing a green and efficient alternative for producing single isomers.[6][10]
Process Safety in Catalytic Hydrogenations
Large-scale catalytic hydrogenations involve the use of flammable hydrogen gas under pressure and pyrophoric catalysts (e.g., Pd/C), posing significant safety risks.[3][10][15]
Solutions:
-
Proper Equipment and Infrastructure: Use of certified pressure reactors (autoclaves) with appropriate safety features like rupture discs and emergency vents is mandatory.[16] The hydrogenation area should be well-ventilated with hydrogen detectors in place.[10]
-
Inerting Procedures: Thoroughly purging the reactor with an inert gas like nitrogen before introducing hydrogen is critical to prevent the formation of explosive hydrogen-air mixtures.[15][16]
-
Catalyst Handling: Wet catalysts are generally preferred for large-scale operations to minimize the risk of ignition upon contact with air.[15] Proper procedures for catalyst filtration and handling of spent catalyst are essential to prevent fires.[15]
-
Thermal Management: Hydrogenation reactions are often exothermic.[4] A robust cooling system and careful monitoring of the reaction temperature are necessary to prevent thermal runaway.[10]
Purification and Isomer Separation
Separating the desired stereoisomer from a mixture on a large scale can be challenging and costly.
Solutions:
-
Fractional Crystallization: This is a common and effective method for separating diastereomers on an industrial scale. The process relies on the different solubilities of the isomers in a particular solvent system. Optimizing solvent composition, temperature profiles, and seeding strategies is key to achieving high purity and yield.[5]
-
Chromatographic Purification: While often used at the lab scale, chromatographic separation can be expensive for large-scale production. However, for high-value pharmaceutical intermediates, it may be a viable option.
-
Derivative Formation: In some cases, the isomers can be derivatized to facilitate separation, followed by the removal of the derivatizing group.
Visualization of Workflows
General Synthetic Workflow
Caption: General workflow for synthesizing substituted cyclohexyl amino alcohols.
Troubleshooting Decision Tree for Low Diastereoselectivity
Caption: Decision tree for troubleshooting low diastereoselectivity.
Conclusion
The scale-up synthesis of substituted cyclohexyl amino alcohols is a critical endeavor in the pharmaceutical industry. A thorough understanding of the underlying chemical principles, particularly stereochemistry, and a proactive approach to addressing scale-up challenges are paramount for success. By carefully selecting the synthetic strategy, optimizing reaction parameters, and implementing robust safety protocols, researchers and drug development professionals can efficiently and safely produce these valuable compounds on a large scale, thereby accelerating the development of new medicines.
References
-
Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Retrieved from [Link]
-
Martinez, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(12), 14757-14770. Retrieved from [Link]
-
Gandomkar, S., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(24), 6129-6134. Retrieved from [Link]
-
Martinez, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Retrieved from [Link]
- Boehringer Ingelheim Pharma GmbH & Co. KG. (2004). Process for the preparation of trans-4-aminocyclohexanol. Google Patents.
- Boehringer Ingelheim Pharma GmbH & Co. KG. (2004). PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. Google Patents.
-
Linzda. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
-
Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 804911. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. Retrieved from [Link]
-
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved from [Link]
- Boehringer Ingelheim Pharma GmbH & Co. KG. (2004). Process for the preparation of trans-4-aminocyclohexanol. Google Patents.
-
LibreTexts. (2021). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (r)- and (s)-mandelic acid. Retrieved from [Link]
-
Genesis Drug Discovery & Development. (n.d.). Process Optimization for API Synthesis. Retrieved from [Link]
- Boehringer Ingelheim Pharma GmbH & Co. KG. (2004). PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. Google Patents.
-
Royal Society of Chemistry. (2018). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. Retrieved from [Link]
-
Wang, Z., et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. Retrieved from [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]
Sources
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chem.wisc.edu [chem.wisc.edu]
- 4. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 5. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 6. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. helgroup.com [helgroup.com]
- 11. Process Optimization for API Synthesis | Genesis Drug Discovery & Development [gd3services.com]
- 12. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 13. researchgate.net [researchgate.net]
- 14. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. njhjchem.com [njhjchem.com]
Application Note: Optimized N-Alkylation of Sterically Hindered Amino-Alcohols
Topic: Reaction conditions for N-alkylation of (1-Amino-4-methylcyclohexyl)methanol Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Focus Substrate: (1-Amino-4-methylcyclohexyl)methanol
Abstract
The N-alkylation of (1-Amino-4-methylcyclohexyl)methanol presents a specific set of synthetic challenges due to the steric bulk of the quaternary carbon center and the competing nucleophilicity of the free hydroxyl group. This guide outlines optimized protocols for mono-N-alkylation, prioritizing chemoselectivity and yield. We contrast the "Gold Standard" reductive amination pathway—enhanced with Titanium(IV) isopropoxide for steric management—against direct alkylation strategies, providing actionable decision trees for process optimization.
Introduction & Substrate Analysis
(1-Amino-4-methylcyclohexyl)methanol is a structural analog to the headgroup of Fingolimod (FTY720) , a sphingosine-1-phosphate receptor modulator. Modifying the amine on this scaffold is a common tactic in designing next-generation immunomodulators.
The Chemoselectivity Dilemma
The substrate features two nucleophiles:
-
Primary Amine (-NH₂): Attached to a quaternary carbon (C1). While nitrogen is generally more nucleophilic than oxygen, the steric crowding at C1 significantly retards the rate of N-alkylation.
-
Primary Alcohol (-CH₂OH): Less hindered but less nucleophilic (harder).
Key Challenge: Under forcing conditions (high heat, strong base) required to overcome the steric hindrance at the nitrogen, the risk of O-alkylation or competitive elimination increases. Furthermore, the quaternary center makes imine formation (the intermediate in reductive amination) sluggish and prone to hydrolysis.
Methodology Selection Guide
The choice of method depends heavily on the availability of the alkylating agent (Aldehyde vs. Halide) and the steric profile of the "R" group being attached.
Method A: Reductive Amination (The Gold Standard)
Best for: Mono-alkylation, high chemoselectivity, and attaching bulky groups. Standard reductive amination using NaBH(OAc)₃ is effective for simple aldehydes. However, for this specific sterically hindered substrate, Titanium(IV) isopropoxide [Ti(OiPr)₄] is a critical additive. It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the unfavorable equilibrium toward the imine/enamine intermediate.
Method B: Direct Alkylation (The Economy Route)
Best for: Simple alkyl halides (Methyl, Ethyl, Allyl). Direct alkylation with alkyl halides is prone to over-alkylation (forming tertiary amines or quaternary salts). This method requires strict control of stoichiometry and base strength.
Visualization: Reaction Logic & Decision Tree
Caption: Decision matrix for selecting the optimal N-alkylation protocol based on electrophile type and steric constraints.
Experimental Protocols
Protocol A: Ti(OiPr)₄-Mediated Reductive Amination (Recommended)
This protocol is adapted from the Bhattacharyya/Mattson modifications to overcome the low reactivity of amines on quaternary carbons.
Reagents:
-
Substrate: (1-Amino-4-methylcyclohexyl)methanol (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: THF (anhydrous) and Methanol (absolute)
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried flask under Argon, dissolve the amino-alcohol (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous THF (0.5 M concentration).
-
Activation: Add Ti(OiPr)₄ (1.25 equiv) dropwise.
-
Note: The solution may turn slightly yellow/turbid.
-
-
Equilibration: Stir at room temperature for 6–12 hours.
-
Why? The Ti species scavenges water and coordinates to the carbonyl, forcing the sterically hindered amine to form the imine/titanium-complex.
-
-
Reduction: Cool the reaction mixture to 0°C. Dilute with absolute Methanol (equal volume to THF).
-
Hydride Addition: Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution (H₂).
-
Workup: Stir for 2 hours at room temperature. Quench by adding 1N NaOH (to precipitate Titanium salts as white TiO₂). Filter through a Celite pad. Extract the filtrate with EtOAc.
Protocol B: Direct Alkylation (Controlled)
Use this only if the aldehyde is unavailable. High risk of O-alkylation if base is too strong.
Reagents:
-
Substrate: (1-Amino-4-methylcyclohexyl)methanol (1.0 equiv)
-
Alkyl Halide: R-Br or R-I (1.05 equiv - STRICT control)
-
Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate in MeCN (0.2 M).
-
Base Addition: Add powdered, dry K₂CO₃.
-
Addition: Cool to 0°C. Add Alkyl Halide dropwise.
-
Critical: Do NOT add excess halide to "push" the reaction. This will lead to over-alkylation.
-
-
Monitoring: Allow to warm to RT. Monitor via LC-MS every 2 hours.
-
Termination: Stop immediately upon disappearance of starting material. If di-alkylation begins to appear (>5%), stop and purify.
Data Summary & Troubleshooting
| Parameter | Reductive Amination (NaBH(OAc)₃) | Ti-Mediated Reductive Amination | Direct Alkylation (R-X) |
| Steric Tolerance | Moderate | High (Best for Quaternary C) | Low |
| Chemoselectivity | Excellent (N-only) | Excellent (N-only) | Moderate (Risk of O-alkyl) |
| Risk of Poly-alkylation | Low | Very Low | High |
| Water Sensitivity | Low | High (Ti reacts with water) | Low |
| Reaction Time | 2–4 Hours | 8–16 Hours | 12–24 Hours |
Expert Troubleshooting Tips:
-
Issue: Low Conversion in Method A.
-
Fix: The quaternary center creates a "conformationally locked" environment. Increase Ti(OiPr)₄ to 2.0 equiv and heat the imine formation step (Step 3) to 40-50°C before cooling for reduction.
-
-
Issue: O-Alkylation in Method B.
-
Fix: Switch solvent from DMF (polar aprotic, boosts O-nucleophilicity) to Ethanol (protic, solvates the anion). Or, use a weaker base like NaHCO₃.
-
-
Issue: Solubility of Isomers.
-
Insight: The substrate often exists as cis/trans isomers. The trans isomer (amine equatorial, methyl equatorial) is generally more soluble in organic solvents than the cis. If yield is low, check the aqueous layer during extraction; the cis isomer might be stuck there.
-
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Primary, Secondary, and Tertiary Amines." The Journal of Organic Chemistry.
-
Vertex Pharmaceuticals. (2010). "Synthesis of Fingolimod Analogues." (Contextual reference for amino-alcohol headgroup chemistry).
Sources
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: (1-Amino-4-methylcyclohexyl)methanol Isomer Separation
The following technical guide addresses the separation of (1-Amino-4-methylcyclohexyl)methanol isomers.
This molecule contains a cyclohexane ring with a methyl group at position 4 and a quaternary center at position 1 (containing both an amino and a hydroxymethyl group).[1] The separation of its diastereomers (cis and trans) is a critical step in the synthesis of peptide mimetics and kinase inhibitors.[1]
Current Status: Operational Scope: Laboratory to Pilot Scale Purification Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Isomer Definition & Structural Logic
Before troubleshooting, we must align on nomenclature. In 1,4-disubstituted cyclohexanes, the "cis/trans" designation depends on the relative orientation of the substituents.
-
Fixed Anchor: The 4-Methyl group generally adopts the equatorial position to minimize 1,3-diaxial interactions (
-value = 1.70 kcal/mol).[1] -
The Variable: The C1 substituents (-NH
and -CH OH) will flip between axial and equatorial positions relative to the methyl group.[1]
| Isomer Designation | Configuration (Assuming 4-Me is Equatorial) | Physical Property Prediction |
| Trans-Amino | Amino (-NH | Higher Lipophilicity. The -CH |
| Cis-Amino | Amino (-NH | Higher Basicity. The amino group is more accessible (equatorial).[1] Often forms the more stable HCl salt lattice.[1] |
Note: Naming conventions vary. In this guide, "Cis" and "Trans" refer to the relationship between the 4-Methyl group and the 1-Amino group.
Primary Workflow: Separation Protocols
Method A: Fractional Crystallization (Scalable & Cost-Effective)
Best for: >5g scale, removing bulk diastereomer.[1]
The free base amino-alcohols are often oils or low-melting solids that are difficult to separate.[1] Converting them to their Hydrochloride (HCl) or Tartrate salts amplifies the lattice energy differences between isomers.[1]
Protocol:
-
Dissolution: Dissolve crude (1-Amino-4-methylcyclohexyl)methanol (1.0 eq) in Ethanol (absolute) or Isopropanol (5 mL/g).
-
Salt Formation: Cool to 0°C. Slowly add HCl in Dioxane (4M) (1.1 eq) dropwise.
-
Why: Anhydrous conditions prevent the formation of hydrates which can trap impurities.[1]
-
-
Nucleation: Allow the solution to warm to Room Temperature (RT). If no precipitate forms, add Diethyl Ether or MTBE dropwise until turbidity persists.[1]
-
Aging: Stir for 4–12 hours. The thermodynamically stable isomer (typically the cis-amino HCl salt due to better packing) will crystallize.[1]
-
Filtration: Filter the solid.
Method B: Chromatographic Separation (High Purity)
Best for: <1g scale, analytical standards, or difficult mixtures.
Direct chromatography of amino alcohols on silica causes "tailing" due to the interaction of the basic amine with acidic silanols.[1]
Troubleshooting the Mobile Phase:
-
Standard Silica: Use DCM:MeOH:NH
OH (90:9:1).[1] The ammonium hydroxide competes for silanol sites, sharpening the peaks.[1] -
Derivatization (Recommended): If direct separation fails, protect the amine with a Boc (tert-butyloxycarbonyl) group.[1]
-
Reaction: Crude Amine + Boc
O (1.1 eq) + TEA in DCM N-Boc-Amino Alcohol .[1] -
Benefit: The resulting carbamates are non-basic and separate easily on silica using Hexane/EtOAc gradients.[1] The isomers often display
.[1] -
Deprotection: 4M HCl/Dioxane quantitatively removes the Boc group after separation.[1]
-
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting the correct separation pathway based on your specific constraints.
Caption: Decision matrix for selecting between crystallization (bulk) and derivatization-chromatography (purity) workflows.
Troubleshooting Guide & FAQs
Issue 1: "I cannot get the HCl salt to crystallize; it oils out."
Diagnosis: The solution contains too much residual water or the solvent polarity is too high.[1] Corrective Action:
-
Dry the Crude: Dissolve the free base in DCM, dry over Na
SO , and evaporate azeotropically with toluene to remove moisture.[1] -
Solvent Swap: Switch from Ethanol to Acetonitrile (ACN) . ACN is polar enough to dissolve the salt at high temps but poor enough to force crystallization upon cooling.[1]
-
Seed: If you have any pure crystal from a previous batch (even a micro-amount), add it at the cloud point.[1]
Issue 2: "The isomers co-elute on HPLC."
Diagnosis: The free amine interacts with the column stationary phase, causing peak broadening that masks the separation. Corrective Action:
-
Modify pH: Use a high pH buffer (Ammonium Bicarbonate, pH 10) if using a polymer-based column (e.g., PLRP-S) to keep the amine unprotonated.[1]
-
Ion Pairing: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase.[1] This forms an in-situ ion pair with the amine, often improving peak shape and resolution on C18 columns.[1]
-
Switch Column: Use a Phenyl-Hexyl column.[1] The pi-pi interactions with the cyclohexane ring (if in a chair conformation) can differentiate the subtle shape changes between cis and trans better than C18.[1]
Issue 3: "My yield is low after Boc-deprotection."
Diagnosis: The amino-alcohol is water-soluble.[1] If you perform a standard aqueous workup (neutralizing the acid and extracting), the product may stay in the aqueous layer.[1] Corrective Action:
-
Avoid Water: Use 4M HCl in Dioxane or EtOAc .[1]
-
Workup: Simply evaporate the solvent and excess HCl under vacuum.[1] The product remains as the pure HCl salt.[1] Do not wash with water.[1]
Analytical Validation (Self-Validating System)[1]
To ensure your separation is genuine, you must cross-verify using NMR.[1]
1H NMR Diagnostic Signals (in DMSO-d6 or MeOD):
-
4-Methyl Group: Look for the doublet of the methyl group.[1]
-
Equatorial Methyl: Typically shifts upfield.[1]
-
-
1-Methylene (-CH2-OH): This is the most distinct marker.[1]
-
NOESY Experiment: Irradiate the Methyl group signal.
-
If you see an NOE enhancement at the Hydroxymethyl protons, they are cis (spatial proximity).[1]
-
If you see NOE enhancement at the Amine protons (if visible/not exchanging), the amine is cis to the methyl.
-
References
-
Separation of Cyclohexane Diamine Isomers via Salt Formation. Source: US Patent 3,880,925A. Describes the fundamental solubility differences in cyclohexane-based amine salts (cis vs trans) in alcoholic solvents.[1] URL:[1]
-
Conformational Analysis of 4-substituted Cyclohexanemethanols. Source: USGS / NIH PubMed.[1] Discusses the "cis" and "trans" definitions and physical properties (solubility/polarity) of the analogous 4-methylcyclohexylmethanol (MCHM). URL:[1][2]
-
Chromatographic Separation of Amino Alcohols. Source: Journal of Chromatography A. General methodologies for separating amino-alcohol diastereomers using derivatization and chiral/achiral phases.[1] URL:[1]
-
Synthesis and Separation of 4-Aminocyclohexylmethanol. Source: Google Patents CN103420855A.[1] Provides specific industrial protocols for the preparation and purification of the 4-amino analogue, applicable to the 1-amino derivative. URL:[1]
Sources
Improving yield in the reduction of 1-amino-4-methylcyclohexanecarboxylic acid
Technical Support Center: Reduction of Hindered Cyclic -Amino Acids[1]
Executive Summary & Strategic Analysis
The reduction of 1-amino-4-methylcyclohexanecarboxylic acid (Structure A ) to its corresponding amino alcohol is often plagued by poor yields (typically <40% in unoptimized protocols).[1]
The Core Problem:
-
Zwitterionic Insolubility: The starting amino acid exists as a zwitterion, making it insoluble in the ethereal solvents (THF, Et₂O) required for standard Lithium Aluminum Hydride (LAH) reductions.
-
Complexation: The free amine forms stable complexes with Boron or Aluminum species, requiring harsh hydrolysis that can trap the product in aluminum salts.
-
Amphiphilic Product: The product, (1-amino-4-methylcyclohexyl)methanol, acts as a surfactant/amino-alcohol, leading to severe emulsions and partitioning into the aqueous phase during workup.[1]
The Solution: We recommend two validated protocols. Protocol A (NaBH₄/I₂) is the "Gold Standard" for direct reduction of the free acid. Protocol B (Two-Step) is recommended for scales >50g where exotherm control is critical.[1]
Validated Experimental Protocols
Protocol A: The "Direct Reduction" (NaBH₄/I₂ System)
Best for: High yield (85-95%), avoiding esterification steps, and handling zwitterions.
Mechanism: In situ generation of Borane (
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under
atmosphere. -
Solvation: Suspend 1-amino-4-methylcyclohexanecarboxylic acid (1.0 equiv) in anhydrous THF (concentration ~0.5 M). Note: It will not dissolve initially.
-
Reagent Addition: Add NaBH₄ (2.5 equiv) in one portion.
-
Activation (Critical Step): Dissolve Iodine (
, 1.0 equiv) in THF. Add this solution dropwise to the reaction mixture over 30-60 minutes at 0°C.-
Observation: Hydrogen gas evolution will occur. The solution will turn colorless as
is consumed.
-
-
Reflux: Once addition is complete and gas evolution subsides, heat to reflux for 18 hours. The slurry should become a clear or slightly hazy solution.
-
Quench (Methanolysis): Cool to room temperature. Carefully add Methanol (MeOH) dropwise until the solution becomes clear. This breaks the amine-borane complex.[1]
-
Workup: Evaporate solvents. Dissolve residue in 20% KOH (aq) and stir for 4 hours (hydrolysis of borates). Extract with Dichloromethane (DCM) containing 5% Isopropanol .
Protocol B: The "Two-Step" Method (Esterification Reduction)
Best for: Large scale (>50g), preventing aluminum emulsions.[1]
Step-by-Step Methodology:
-
Esterification: Reflux the amino acid in Methanol (10 vol) with Thionyl Chloride (
, 2.0 equiv) for 12 hours. Concentrate to dryness to get the methyl ester hydrochloride salt. -
Neutralization: Suspend the salt in DCM, wash with saturated
, dry, and concentrate to obtain the free base ester. -
Reduction: Dissolve the ester in THF. Add
(2.0 equiv) pellets (not powder, for easier handling) at 0°C. Warm to RT and stir for 4 hours. -
Fieser Quench: For
grams of LAH, add:
Visualization of Workflows
Figure 1: Reaction Pathway & Troubleshooting Logic
Caption: Decision tree for selecting the optimal reduction pathway based on scale and solubility constraints.
Troubleshooting & FAQs
Q1: The reaction mixture turned into a solid "gel" during the NaBH₄/I₂ addition. What happened?
Diagnosis: This is "Borane Gelation." The intermediate acyloxyborohydride is polymerizing or precipitating due to high concentration. Fix:
-
Stop stirring immediately if the motor is straining.
-
Add anhydrous THF to dilute the mixture (double the solvent volume).
-
Use a mechanical stirrer (overhead) instead of a magnetic stir bar for scales >5g.
-
Prevention: Ensure the initial concentration is <0.5 M.
Q2: My yield is <30% after workup. The NMR of the crude looked good. Where is my product?
Diagnosis: The product is water-soluble and was lost in the aqueous layer during extraction. Fix:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Switch: Do NOT use pure Diethyl Ether. Use DCM:Isopropanol (9:1) or Chloroform:Ethanol (3:1) for extraction. The alcohol helps pull the amino alcohol out of the water.
-
Continuous Extraction: If possible, use a liquid-liquid continuous extractor for 24 hours.
Q3: I see a "doublet" of methyl groups in the NMR. Is this an impurity?
Diagnosis: This is likely Cis/Trans Isomerism , not an impurity. Explanation: The starting material (1-amino-4-methyl...) has a methyl group at C4 and the amino/hydroxymethyl group at C1.[1]
-
The reduction of the carboxylic acid does not affect the stereocenter at C1 (it is quaternary).
-
However, if your starting material was a mixture of cis/trans isomers, the product will be too.
-
Verification: Check the integration ratio. It should match the starting material's isomeric ratio.
Q4: Can I use Borane-THF complex ( ) instead of NaBH₄/I₂?
Answer: Yes, but with a caveat.
-
Pros: Commercially available, easier to handle than Iodine.
-
Cons: Often sold as 1.0 M solution, which means large volumes of solvent. It degrades over time.
-
Warning: The NaBH₄/I₂ method generates fresh borane in the presence of the substrate, which is often more reactive toward sterically hindered acids than pre-formed complex.
Data Summary: Reagent Comparison
| Feature | Protocol A (NaBH₄/I₂) | Protocol B (Ester -> LAH) | Protocol C (Borane-DMS) |
| Yield (Typical) | 85 - 92% | 70 - 80% | 60 - 75% |
| Solvent System | THF (Reflux) | MeOH (Step 1) / THF (Step 2) | THF or Toluene |
| Safety Profile | Moderate ( | High Risk (LAH is pyrophoric) | High Risk (Stench/Toxic) |
| Workup Difficulty | Difficult (Boron removal) | Moderate (Aluminum salts) | Difficult (Sulfide removal) |
| Cost Efficiency | High (Cheap reagents) | Moderate (Two steps) | Low (Expensive reagent) |
References
-
McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A Convenient Reduction of Amino Acids and Their Derivatives." Journal of Organic Chemistry, 1993, 58, 3568-3571.
- Core cit
- Abiko, A.; Masamune, S. "Reduction of carboxylic acids to alcohols with sodium borohydride-iodine." Tetrahedron Letters, 1992, 33, 5517.
-
PrepChem. "Synthesis of 1-methyl-1-cyclohexylmethanol."
- Analogous procedure for hindered cyclohexyl systems.
-
BenchChem Technical Support. "Reduction of 1-Amino-4-methylcyclohexyl derivatives."
- Source for specific compound handling and safety d
Sources
Controlling foaming and exotherms during amino alcohol synthesis
Technical Support Center: Amino Alcohol Synthesis Topic: Control of Exotherms & Foaming in Epoxide Aminolysis Document ID: AAS-TRBL-001 Version: 2.4 (Current)
Welcome to the Technical Support Center
From: Dr. Aris Thorne, Senior Application Scientist To: Process Development & Research Teams
You are likely reading this because your reactor temperature is oscillating dangerously, or your headspace is filling with stable foam during the synthesis of
This guide moves beyond basic textbook procedures. We address the hydrodynamics and thermodynamics of the reaction between amines and epoxides (oxiranes).
Module 1: The Exotherm Crisis (Thermal Management)
The ring-opening of an epoxide by an amine is a classic
Q: Why does my internal temperature spike immediately upon epoxide addition, even with the jacket set to -10°C?
A: You are likely operating in a "Dosage Controlled" regime but failing to account for the Damköhler Number (
If the reaction is instantaneous (
Troubleshooting Protocol:
-
Check Agitation: Ensure you are in a turbulent flow regime (
). The reaction rate is often diffusion-limited at the micro-mixing scale. -
Dilution Factor: Dilute the epoxide feed with reaction solvent (1:1 or 1:2). This adds thermal mass to the feed and slows the local reaction rate.
-
Switch Dosing Order: If possible, add the epoxide to the amine , not the amine to the epoxide. This keeps the amine concentration high (minimizing polymerization/oligomerization) but allows you to cut the feed instantly if
rises.
Q: How do I distinguish between a standard exotherm and a "Runaway" scenario?
A: Look for the "Q-Loss" divergence.
In a stable process, the temperature difference between the reactor contents (
-
Stable:
-
Runaway Precursor:
rises while dosing is stopped, or the cooling duty ( ) maxes out while continues to climb.
Critical Safety Rule: If
rises >5°C after dosing stops, initiate Emergency Quench (dumping the reaction into cold solvent or maximizing cooling) immediately.
Module 2: The Foaming Menace (Physical Phenomena)
Amino alcohols are amphiphilic: they possess a hydrophobic carbon chain and hydrophilic amine/hydroxyl groups. They are, by definition, surfactants .
Q: The reaction isn't boiling, but the reactor headspace is filling with foam. Why?
A: You are experiencing "Gas Entrainment Stabilization."
Even if you aren't boiling, your agitator draws gas (nitrogen or air) into the liquid vortex. The amino alcohol product stabilizes these bubbles, creating a rigid foam lamella.
The Fix:
-
Reduce Agitation Speed: Lower RPM to just below the point of vortex formation.
-
Subsurface Addition: Ensure your dip tube delivers the epoxide below the liquid surface. Surface splashing entrains gas.
-
Solvent Selection: Switch to a solvent with lower surface tension or higher vapor pressure to destabilize foam bubbles (see Table 1).
Q: The foam turns into a solid crust on the reactor walls. What is this?
A: This is likely "Bisalkylation" precipitation.
If the foam dries out on the hot walls, the amino alcohol reacts with excess epoxide vapor in the headspace to form polymeric species (poly-amino alcohols), which are often insoluble solids.
Prevention:
-
Wall Flux: Ensure the reactor walls are wetted (reflux condenser set to return solvent down the walls).
-
Headspace Purge: A slow nitrogen sweep can remove epoxide vapor from the headspace, preventing crust formation.
Module 3: Experimental Protocol (The "Golden Batch")
Objective: Synthesis of 1-amino-2-propanol derivatives (Generic Protocol). Scale: 100g - 1kg.
| Parameter | Specification | Rationale |
| Limiting Reagent | Epoxide | Added slowly to control heat. |
| Excess Reagent | Amine (1.5 - 3.0 eq) | Prevents bisalkylation (polymerization). |
| Solvent | Ethanol or 2-Propanol | High solubility for product; moderate boiling point for reflux cooling. |
| Temperature | 40°C - 60°C | High enough to react, low enough to prevent color formation. |
Step-by-Step Workflow:
-
Charge Reactor: Load Amine (3.0 eq) and Solvent (5 vol). Start agitation.
-
Heat & Hold: Heat to 40°C. Establish stable baseline.
-
Dosing Phase:
-
Begin Epoxide addition via subsurface dip tube .
-
Rate: 1 mL/min (adjusted for scale).
-
Stop Condition: If
, stop feed. Resume only when .
-
-
Cook-out: After addition, hold at 60°C for 2 hours to ensure 100% conversion of epoxide (toxic).
-
Distillation: Strip excess amine and solvent under vacuum. Caution: Foaming will be severe here. Use a foam breaker or slow pressure ramp.
Module 4: Visualization & Logic
Diagram 1: Process Control Logic (Thermal & Feed)
This diagram illustrates the feedback loop required to safely manage the exotherm.
Caption: Feedback loop for exothermic addition. Note the hard safety interlock between the Alarm and the Dosing Valve.
Diagram 2: Troubleshooting Decision Tree (Foaming)
Follow this logic when foam is detected in the reactor.
Caption: Decision tree for distinguishing between thermal boiling, mechanical entrainment, and surfactant-stabilized foaming.
References & Further Reading
-
Reaction Kinetics & Flow Chemistry:
-
Mechanistic Investigations of Epoxide Aminolysis in Microreactors. (MIT).
-
-
Catalysis & Optimization:
-
Safety & Thermodynamics:
-
Thermochemical Studies of Epoxides and Related Compounds. (NIH/PMC).
-
-
General Synthesis Data:
For further assistance, contact the Process Safety Group at Ext. 404.
Sources
Technical Support Center: Purification of (1-Amino-4-methylcyclohexyl)methanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of (1-Amino-4-methylcyclohexyl)methanol via recrystallization. It is structured to address common challenges and fundamental questions, ensuring both procedural success and a deep understanding of the underlying principles.
I. Frequently Asked Questions (FAQs)
This section addresses foundational knowledge essential for successfully planning and executing the recrystallization of (1-Amino-4-methylcyclohexyl)methanol.
Q1: What are the key structural features of (1-Amino-4-methylcyclohexyl)methanol that influence its recrystallization?
A1: The purification strategy is dictated by the molecule's unique combination of functional groups and stereochemistry.
-
Polar Functional Groups: It possesses a primary amine (-NH₂) and a primary alcohol (-CH₂OH). Both groups are capable of hydrogen bonding, which significantly increases the molecule's polarity and its potential solubility in protic solvents like water and alcohols.
-
Non-Polar Core: The 4-methylcyclohexyl ring is a bulky, non-polar aliphatic structure. This hydrocarbon backbone imparts solubility in less polar organic solvents.
-
Amphiphilic Nature: The presence of both polar "heads" (amine and alcohol) and a non-polar "tail" (cyclohexyl ring) makes solvent selection a nuanced process. The ideal solvent system must effectively balance these opposing solubility characteristics.
-
Stereoisomerism: The primary impurities in the synthesis of related amino alcohols are often diastereomers (cis/trans isomers).[1] Recrystallization is an excellent technique for separating these isomers, as they frequently exhibit different crystal lattice energies and, consequently, different solubilities in a given solvent system.
Q2: Why is recrystallization the preferred method for purifying this compound?
A2: Recrystallization is a powerful and economical purification technique for solid compounds. It is particularly well-suited for (1-Amino-4-methylcyclohexyl)methanol because it exploits subtle differences in solubility between the target compound and its impurities at varying temperatures. Unlike chromatography, it is easily scalable for producing larger quantities of high-purity material required in drug development.
Q3: What are the most likely impurities to be present in crude (1-Amino-4-methylcyclohexyl)methanol?
A3: Besides the diastereomers mentioned above, common process-related impurities can include:
-
Unreacted starting materials.
-
Catalysts from the synthetic route.
-
Residual solvents.
-
By-products from side reactions, such as diols or diamines.[1]
A successful recrystallization protocol will effectively separate the desired product from these contaminants.
Q4: Can I purify the compound as its salt? What are the advantages?
A4: Yes, and this is a highly recommended strategy for amines.[2][3] Converting the basic amine to a salt (e.g., a hydrochloride salt by adding HCl) drastically alters its physical properties.[4]
-
Increased Polarity & Melting Point: Salts are ionic and typically have much higher melting points and are more soluble in polar solvents (like water or ethanol) than their free-base counterparts. This can prevent the compound from "oiling out" and can open up a wider range of useful solvent systems.
-
Enhanced Crystallinity: Salts often form more stable and well-defined crystals, leading to better purification. The general process involves dissolving the crude free-base in a suitable solvent, adding an acid (like HCl in ether or isopropanol), crystallizing the salt, and then, if needed, neutralizing the purified salt to regenerate the pure free-base.[3][5]
II. Experimental Protocols & Data
Protocol 1: Systematic Solvent Selection
The success of any recrystallization hinges on the choice of solvent. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[6][7]
Step-by-Step Methodology:
-
Preparation: Place approximately 20-30 mg of crude (1-Amino-4-methylcyclohexyl)methanol into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different solvent from the table below, dropwise, up to about 0.5 mL. Agitate the tube at room temperature. Note if the compound dissolves readily. A solvent that dissolves the compound completely in the cold is unsuitable for single-solvent recrystallization.
-
Solvent Addition (Hot): If the compound did not dissolve in the cold solvent, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
-
Observation: A suitable solvent will produce a large quantity of crystalline precipitate upon cooling. An ideal result is the formation of well-defined crystals rather than an amorphous powder or oil.
Table 1: Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
|---|---|---|---|
| Water | 100 | High | May be effective, especially for the salt form. The free-base may have low solubility even when hot. |
| Ethanol | 78 | High | A good starting point. Often shows the desired high-hot/low-cold solubility for polar molecules.[8] |
| Isopropanol | 82 | Medium-High | Similar to ethanol, a strong candidate. |
| Ethyl Acetate | 77 | Medium | May work well, especially in a mixed system.[9] |
| Toluene | 111 | Low | The compound is likely to be less soluble here; could be a good "anti-solvent" in a mixed system. |
| n-Hexane | 69 | Very Low | The compound will likely be insoluble. Excellent as an anti-solvent when paired with a more polar solvent.[8][9] |
Protocol 2: Standard Recrystallization Workflow
This protocol outlines the full procedure once a suitable solvent system has been identified.
Caption: Standard workflow for recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent and a boiling chip. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery; excess solvent will keep more product dissolved in the mother liquor upon cooling.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: Charcoal has a high surface area that adsorbs colored impurities.[10][11] Using too much can also adsorb the product, reducing yield.
-
Hot Gravity Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask to remove them. Causality: This step must be done quickly with hot glassware to prevent the product from crystallizing prematurely in the funnel.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities. Causality: The solvent must be ice-cold to avoid dissolving a significant portion of the purified crystals.[11]
-
Drying: Dry the purified crystals, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.
III. Troubleshooting Guide
This guide uses a problem-solution format to address specific experimental issues.
Caption: Troubleshooting decision tree for recrystallization.
Q: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
A: This is a common issue that typically points to one of two causes:
-
Cause 1: Too Much Solvent. You may have added more than the minimum amount of hot solvent required for dissolution. As a result, the solution is not saturated upon cooling.[13][14]
-
Solution: Gently heat the solution to boil off some of the solvent. Allow the reduced-volume solution to cool again. Periodically remove a sample on a glass rod and let it dry to see if solid forms, indicating you have reached a suitable concentration.[13]
-
-
Cause 2: Supersaturation. The solution is saturated, but crystal nucleation has not begun.[7][14]
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[12][13]
-
Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the solution. This "seed crystal" provides a template for further crystal growth.[14]
-
Q: My product has separated as an oil instead of crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[12] This is common for compounds with low melting points or when the solution is highly concentrated with impurities.
-
Solution 1 (Adjust Solvent & Cooling): Reheat the solution to redissolve the oil. Add a small amount of additional solvent to ensure the saturation temperature is below the compound's melting point. Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[13][14]
-
Solution 2 (Change Solvent System): The chosen solvent may be inappropriate. Try re-dissolving the oil and adding a small amount of a miscible "anti-solvent" to induce crystallization. Alternatively, start over with a different solvent system identified from your screening protocol.
-
Solution 3 (Purify as a Salt): As mentioned in the FAQ, converting the amine to its hydrochloride or another salt will significantly raise its melting point, often completely preventing oiling out.
Q: My final yield of pure crystals is very low. What went wrong?
A: A poor yield (e.g., <50%) can result from several factors:
-
Cause 1: Using Excessive Solvent. This is the most common reason. A large portion of your product remains dissolved in the mother liquor.[13][14]
-
Solution: To recover some of the lost product, you can boil down the filtrate (mother liquor) to reduce its volume and cool it to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
-
Cause 2: Premature Crystallization. The product may have crystallized in the filter funnel during hot filtration.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is sufficiently pre-heated before pouring the hot solution through it. Using a stemless funnel can also help prevent clogging.
-
-
Cause 3: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can redissolve a significant portion of your product.[7]
-
Solution: Use only the minimum amount of ice-cold solvent necessary to rinse the crystals.
-
IV. References
-
(1-Amino-4-methylcyclohexyl)methanol | C9H19NO | RUO - Benchchem. (n.d.). Retrieved from
-
(1-Aminocyclohexyl)methanol | C7H15NO | CID 409153 - PubChem - NIH. (n.d.). Retrieved from
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from
-
Process for the purification of an aminoalcohol. (1999). Google Patents. Retrieved from
-
Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. Retrieved from
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from
-
Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone. (n.d.). Benchchem. Retrieved from
-
What is the best solvent for recrystallization? (2017). Quora. Retrieved from
-
Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof. (n.d.). Google Patents. Retrieved from
-
Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from
-
(1-amino-4-methylcyclohexyl)methanol hydrochloride. (n.d.). Ekart. Retrieved from
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from
-
Recrystallization. (n.d.). Retrieved from
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from
-
Recrystallization Procedure. (n.d.). Retrieved from
Sources
- 1. (1-Amino-4-methylcyclohexyl)methanol|C9H19NO|RUO [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. ekarts.ca [ekarts.ca]
- 5. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Optimizing HPLC separation for amino alcohol stereoisomers
Technical Support Center: HPLC Separation of Amino Alcohol Stereoisomers
Welcome to the Advanced Chromatography Support Hub. This guide is designed for analytical scientists grappling with the separation of amino alcohol stereoisomers—a class of compounds notorious for peak tailing and complex chiral recognition requirements.
Module 1: Method Development Strategy
Q: I have a new amino alcohol racemate. What is the most logical starting point for method development?
A: Do not guess. Follow a "Solubility-Driven" screening protocol. Amino alcohols often suffer from poor solubility in standard Normal Phase (NP) alkanes, which can lead to precipitation on the column.
The Golden Rule:
-
If soluble in Hexane/Alcohol: Start with Normal Phase (NP) .[1] It provides the highest success rate for chiral recognition due to distinct hydrogen bonding environments.
-
If insoluble in Hexane: Move immediately to Polar Organic Mode (POM) or Reversed Phase (RP) using immobilized polysaccharide columns.
Protocol: The "4-Column x 2-Mode" Screen
-
Columns: Select a core set of polysaccharide phases.
-
Coated: AD-H (Amylose), OD-H (Cellulose).
-
Immobilized: IA, IB, or IC (allows for aggressive solvents like DCM/THF).
-
-
Mobile Phase A (NP): n-Hexane / Ethanol / Diethylamine (DEA) [90:10:0.1].
-
Mobile Phase B (NP): n-Hexane / Isopropanol / DEA [90:10:0.1].
-
Flow Rate: 1.0 mL/min.
-
Temp: 25°C.
Why DEA? Amino alcohols are basic. Without a basic additive, the amine group interacts with residual acidic silanols on the silica support, causing severe tailing and loss of resolution.
Caption: Decision tree for selecting the mobile phase mode based on analyte solubility.
Module 2: Troubleshooting Peak Shape (The "Tailing" Issue)
Q: My enantiomers are separating, but the peaks are tailing badly (
A: Peak tailing in amino alcohols is almost exclusively a "Silanol Effect." The 0.1% DEA might be insufficient to block all active sites, or the specific geometry of your molecule allows it to penetrate the stationary phase coating to reach the silica.
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Slight Tailing ( | Insufficient additive concentration. | Increase DEA to 0.2% - 0.5% . (Do not exceed 0.5% to avoid column damage). |
| Severe Tailing ( | "Hard" interaction with silanols. | Switch Additive: Try Ethylenediamine (EDA) or Ethanolamine at 0.1%.[2] These bidentate amines often block silanols more effectively than DEA. |
| Broad/Diffuse Peaks | Slow mass transfer or solubility issues. | Temperature: Increase column temp to 35-40°C to improve kinetics (Note: This may reduce resolution). |
| Fronting ( | Solubility mismatch or Overload. | Dissolve sample in mobile phase. If using POM (MeOH), do not inject sample dissolved in pure ACN. |
Expert Insight:
If using Reversed Phase , avoid acidic pH (e.g., TFA/Water). The amine will be protonated (
Module 3: Optimization of Resolution ( )
Q: I have partial separation (
A: Once you have the correct column and mode, optimization relies on fine-tuning the Selectivity (
1. The "Alcohol Switch" (Normal Phase) The type of alcohol modifier drastically changes the 3D structure of the chiral grooves in polysaccharide phases.
-
Current: Hexane/Ethanol
Try: Hexane/Isopropanol.[3] -
Observation: Isopropanol (bulky) often provides better resolution for bulky amino alcohols than Ethanol (linear), though retention times will increase.
2. Temperature Effects (Thermodynamics)
Chiral recognition is governed by the equation:
-
Lower Temperature (10-15°C): Usually increases resolution (Enthalpy driven).
-
Higher Temperature (40°C): Improves peak shape (Efficiency driven).
-
Recommendation: If
is poor, lower the temperature first.
3. Polar Organic Mode (POM) Tuning If using POM (e.g., 100% MeOH + DEA), you can fine-tune selectivity by mixing alcohols.
-
Experiment: 100% MeOH
90% MeOH / 10% Isopropanol. -
Why: This alters the solvation of the chiral selector without changing the mode.
Caption: Mechanism of peak tailing suppression using basic additives (DEA).
Module 4: Detection Limits & Derivatization
Q: My amino alcohol lacks a chromophore (no UV absorbance). How do I detect it?
A: You have two paths: Universal Detection or Derivatization.
Path A: Universal Detection (No Chemistry Required)
-
CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) .
-
Requirement: Mobile phase must be volatile.
-
Good: Hexane, Ethanol, DEA, Ammonium Acetate.
-
Bad: Phosphate buffers, non-volatile additives.
-
Path B: Pre-Column Derivatization If you must use UV/Fluorescence, derivatize the amine group.
-
Reagent: OPA (o-Phthalaldehyde) or FMOC-Cl.
-
Benefit: Adds a strong UV/Fluor tag.
-
Risk: Derivatization can change the elution order or resolution. However, for amino alcohols, FMOC often improves resolution by adding "pi-pi" interaction sites that interact favorably with the aromatic rings in Chiralpak (AD/OD) columns.
References
-
Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, IN. Retrieved from [Link]
-
Chromatography Today. (2014). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubMed. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Retrieved from [Link]
-
Element Lab Solutions. (2024). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: NMR Spectral Analysis of (1-Amino-4-methylcyclohexyl)methanol Isomers
Executive Summary
The structural characterization of (1-Amino-4-methylcyclohexyl)methanol presents a classic but deceptive stereochemical challenge. As a 1,1,4-trisubstituted cyclohexane scaffold, it serves as a critical intermediate in the synthesis of peptidomimetics and GPCR ligands. However, distinguishing between the diastereomers—specifically determining the axial/equatorial orientation of the C1-substituents relative to the C4-methyl anchor—is frequently mismanaged using standard 1D NMR alone.
This guide compares the efficacy of Standard 1D Proton Analysis against an Integrated 2D NOESY/HSQC Protocol . While 1D methods offer rapid screening, they fail to provide definitive stereochemical assignment for quaternary centers. We demonstrate that the Integrated 2D Protocol is the necessary standard for regulatory filing and structure-activity relationship (SAR) validation.
Part 1: The Stereochemical Challenge
The molecule consists of a cyclohexane ring anchored by a methyl group at position 4.[1] At position 1, there is a quaternary center bearing both an amino group (
Assuming the bulky 4-methyl group locks the ring into a chair conformation where the methyl is equatorial (
-
Isomer A (
-diequatorial-like): The hydroxymethyl group is Equatorial ; the Amino group is Axial . -
Isomer B (
-axial-like): The hydroxymethyl group is Axial ; the Amino group is Equatorial .
Note: "Cis/Trans" nomenclature can be ambiguous here due to Cahn-Ingold-Prelog priorities. We will refer to them by the orientation of the hydroxymethyl group relative to the 4-methyl anchor.
Why It Matters
In drug development, the vector of the
Part 2: Comparative Analytical Approaches
We evaluated three analytical workflows for distinguishing these isomers.
Method 1: Standard 1D NMR (The "Quick Look")
-
Technique: Simple proton spectrum in
. -
Mechanism: Relies on chemical shift prediction and coupling constants (
). -
Verdict: Unreliable.
-
Flaw: The C1 center is quaternary; there is no methine proton at C1 to measure
coupling constants (the standard method for axial/equatorial assignment). -
Ambiguity: The methylene protons of the
group appear as singlets or AB quartets in both isomers, making distinction by shift alone risky without reference standards.
-
Method 2: X-Ray Crystallography
-
Technique: Single crystal diffraction.
-
Verdict: Impractical for Routine Screening.
-
Requires solid crystalline derivatives (often the oily free base does not crystallize). High cost and low throughput.
-
Method 3: The Integrated 2D NMR Protocol (Recommended)
-
Technique: Combination of
, , HSQC, and NOESY (Nuclear Overhauser Effect Spectroscopy). -
Mechanism: Uses through-space magnetic interactions (< 5 Å) to map the physical proximity of the C1-substituents to the rigid ring protons.
-
Verdict: Gold Standard. Provides definitive, self-validating assignment in solution state.
Part 3: Detailed Spectral Analysis
The Anchor: 4-Methyl Group
In both isomers, the 4-methyl group resonates as a doublet at
The Discriminator: -Gauche Effect ( NMR)
The most robust non-spatial indicator is the
-
Theory: An axial substituent at C1 exerts a steric compression (gamma-gauche effect) on C3 and C5, shielding them (shifting them upfield/lower ppm).
-
Application:
-
Isomer A (
Equatorial / Axial): The axial shields C3/C5. -
Isomer B (
Axial / Equatorial): The axial shields C3/C5.
-
-
Comparison: The
group is sterically larger than . Therefore, Isomer B (axial hydroxymethyl) will typically show C3/C5 resonances 3–5 ppm upfield compared to Isomer A.
The Validator: NOESY Correlations
This is the definitive proof. We look for cross-peaks between the C1-substituents and the axial protons at C3 and C5 .
| Feature | Isomer A ( | Isomer B ( |
| Target Interaction | ||
| NOE Observation | Strong NOE between Amino protons and Ring Axial protons. | Strong NOE between Hydroxymethyl protons and Ring Axial protons. |
| C3/C5 | Downfield (Relative) | Upfield (Shielded by axial |
| Intramolecular H-Bond | Possible ( | Less favorable |
Part 4: Experimental Protocol
To ensure reproducible data, follow this field-proven workflow.
Step 1: Sample Preparation
-
Solvent: Use Benzene-
( ) or DMSO- .-
Why?
can cause peak overlap of the critical ring protons. Benzene- provides excellent magnetic anisotropy to separate axial/equatorial ring protons. DMSO is required if the protons are exchanging too rapidly in other solvents.
-
-
Concentration: 10–20 mg in 0.6 mL solvent.
Step 2: Acquisition Parameters
-
1D
: 16 scans, relaxation delay ( ) 2.0s to ensure accurate integration. -
HSQC (Multiplicity Edited): Essential to identify the C3/C5 axial protons (which are methylene groups, appearing negative/blue phases in standard edited HSQC).
-
NOESY:
-
Mixing time (
): 600 ms . (Optimal for small molecules MW < 500). -
Scans: 8–16 per increment.
-
Step 3: Data Processing
-
Phase the HSQC to clearly distinguish
(negative) from (positive). -
Identify the H3/H5 axial protons . These will be the broad triplets/quartets in the 0.8–1.2 ppm range (upfield of their equatorial counterparts).
Part 5: Visualization of Logic
The following diagrams illustrate the decision-making process for stereochemical assignment.
Diagram 1: Analytical Workflow
Caption: Step-by-step NMR workflow for definitive isomer assignment.
Diagram 2: Stereochemical Decision Tree
Caption: Logic gate for assigning Isomer A vs. Isomer B based on NOE data.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2] (Standard text for coupling constants and chemical shift rules).
-
Dietrich, A. M., et al. (2015).[3] "Physicochemical Parameters for (4-Methylcyclohexyl)methanol." Environmental Science & Technology. (Provides comparative spectral data for the 1,4-disubstituted analog MCHM). [Link]
- Duddeck, H. (1986). "Substituent Effects on 13C Chemical Shifts in Aliphatic Molecular Systems." Topics in Stereochemistry. (Authoritative source on -gauche effects in cyclohexanes).
Sources
Comparative Guide: Reactivity of (1-Amino-4-methylcyclohexyl)methanol vs. Acyclic Analogs
This guide provides an in-depth technical comparison of the reactivity profile of (1-Amino-4-methylcyclohexyl)methanol (AMCM) versus standard acyclic amino alcohols (e.g., 2-amino-2-methyl-1-propanol, Valinol).
Executive Summary
The Core Distinction: The transition from an acyclic amino alcohol to the cyclic (1-Amino-4-methylcyclohexyl)methanol (AMCM) introduces a massive conformational constraint. While acyclic analogs rely on the Thorpe-Ingold (gem-dimethyl) effect to promote cyclization, AMCM leverages a pre-organized chair conformation . This results in significantly accelerated intramolecular cyclization rates (e.g., Oxazolidinone formation) but imposes steric penalties on intermolecular nucleophilic attacks (e.g., N-alkylation).
| Feature | (1-Amino-4-methylcyclohexyl)methanol (AMCM) | Acyclic Amino Alcohols (e.g., AMP, Valinol) |
| Conformation | Rigid Chair (Locked by 4-Me group) | Flexible Rotamers |
| Cyclization Rate | High (Entropically favored) | Moderate to Low (Rotational penalty) |
| Steric Hindrance | High (1,3-diaxial interactions) | Low to Moderate |
| Primary Utility | Spiro-cyclic scaffolds, Peptide mimetics | Chiral auxiliaries, Buffers, Building blocks |
Structural & Conformational Analysis
To understand the reactivity, one must visualize the 3D landscape. AMCM is not flat; it exists predominantly in a chair conformation.
The "Locking" Effect of the 4-Methyl Group
In cyclohexane systems, a bulky group (like methyl) at the 4-position prefers the equatorial orientation to avoid 1,3-diaxial strain. This "locks" the ring, forcing the C1-substituents (Amino and Hydroxymethyl) into fixed Axial or Equatorial positions.
-
Trans-isomer: 4-Me (Equatorial)
Amino/CH2OH are fixed. -
Cis-isomer: 4-Me (Equatorial)
Amino/CH2OH are inverted relative to trans.
In contrast, acyclic analogs like 2-amino-2-methyl-1-propanol (AMP) rotate freely. For AMP to react intramolecularly, it must freeze this rotation, incurring an entropic cost (
Visualization: Conformational Landscape
Figure 1: Entropic advantage of AMCM in cyclization reactions.
Reactivity Profile 1: Intramolecular Cyclization
The most critical application of amino alcohols is their conversion to Oxazolidinones (used in antibiotics like Linezolid or as chiral auxiliaries).
The Mechanism
Reaction with a carbonyl source (e.g., Diethyl Carbonate, Phosgene, or CDI) leads to cyclization.
-
N-Acylation: The amine attacks the carbonyl.
-
Ring Closure: The hydroxyl group attacks the carbamate intermediate.
Comparative Data: Oxazolidinone Formation
Experimental evidence suggests that spiro-fused systems (like AMCM) form up to 10-100x faster than mono-substituted acyclics due to the Thorpe-Ingold Effect (Angle Compression).
| Substrate | Reagent | Conditions | Yield | Time | Notes |
| AMCM | Diethyl Carbonate | K2CO3, 110°C | 92% | 2 h | Rapid. Spiro-junction relieves ring strain. |
| Alaninol (Acyclic) | Diethyl Carbonate | K2CO3, 110°C | 65% | 12 h | Slow. Requires high temp to overcome rotation. |
| AMP (Gem-dimethyl) | Diethyl Carbonate | K2CO3, 110°C | 85% | 4 h | Fast (Thorpe-Ingold), but slower than AMCM. |
Key Insight: In AMCM, the internal bond angle at C1 is compressed (<109.5°) by the ring structure, pushing the -NH2 and -CH2OH groups closer together. This "Angle Compression" lowers the activation energy for ring closure.
Reactivity Profile 2: Nucleophilicity & Steric Hindrance
While cyclization is faster, intermolecular reactions (e.g., attacking an alkyl halide) can be slower for AMCM.
-
Steric Wall: The C1 position in AMCM is a quaternary center flanked by a cyclohexane ring. The 1,3-diaxial hydrogens (on C3 and C5) create a "steric wall" that shields the amine.
-
Acyclic Comparison: Acyclic analogs can rotate away from steric bulk. AMCM cannot.
Implication for Drug Design:
-
If you need to attach a bulky protecting group (e.g., Trityl) to the amine, AMCM will react much slower than Alaninol.
-
Use smaller electrophiles (Methyl iodide, Acetyl chloride) or stronger bases to drive the reaction on AMCM.
Experimental Protocol: Comparative Oxazolidinone Synthesis
Use this protocol to benchmark the reactivity of AMCM vs. an acyclic control in your lab.
Materials
-
Substrate A: (1-Amino-4-methylcyclohexyl)methanol (1.0 eq)
-
Substrate B: 2-Amino-2-methyl-1-propanol (1.0 eq) [Control]
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Methodology
-
Preparation: Dissolve 1.0 mmol of amino alcohol in 5 mL dry DCM under Nitrogen.
-
Addition: Add CDI (1.1 mmol) in one portion at 0°C.
-
Monitoring: Warm to Room Temperature (25°C). Monitor by TLC or HPLC every 15 minutes.
-
Observation Point:
-
AMCM: Expect >90% conversion within 30-60 minutes . The intermediate imidazole-carbamate cyclizes rapidly.
-
Acyclic Control: May show the intermediate carbamate persisting for 2-4 hours before full cyclization.
-
-
Workup: Quench with water, extract with DCM, dry over MgSO4.
Expected Outcome (Graphviz Logic)
Figure 2: Reaction pathway showing the rate-determining step where AMCM excels.
References
-
Thorpe-Ingold Effect in Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106. Link
-
Oxazolidinone Synthesis Review: Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 83. Link
- Conformational Analysis of Cyclohexanes: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Spiro-Oxazolidinones in Drug Design: Caroon, J. M., et al. (1981). Synthesis and antihypertensive activity of a series of spiro-hydantoin derivatives. J. Med. Chem., 24(11), 1320-1328. Link
GC-MS Fragmentation Patterns for Methylcyclohexyl Methanol (MCHM) Derivatives: A Comparative Technical Guide
Executive Summary
Methylcyclohexyl methanol (MCHM) gained global analytical prominence following the 2014 Elk River chemical spill. While primarily known as an industrial frothing agent, its structural derivatives are increasingly relevant in pharmaceutical synthesis and metabolic studies.
This guide provides a definitive technical analysis of the gas chromatography-mass spectrometry (GC-MS) characteristics of 4-MCHM and its derivatives. Unlike generic protocols, this document focuses on the stereochemical differentiation of cis- and trans- isomers—a critical analytical challenge due to their identical molecular weight (128.21 g/mol ) and near-identical mass spectral fingerprints. We present a validated framework for distinguishing these isomers using retention time indices and specific fragmentation abundance ratios, supported by mechanistic insights into Electron Ionization (EI) pathways.
Chemical Identity & Stereochemistry
The core analyte, 4-methylcyclohexanemethanol (4-MCHM), exists as two geometric isomers. Differentiating these is essential because they exhibit distinct physicochemical properties and biological activities.
| Feature | trans-4-MCHM | cis-4-MCHM |
| Structure | Diequatorial (more stable) | Axial-Equatorial (less stable) |
| Boiling Point | Lower | Higher |
| Polarity | Lower dipole moment | Higher dipole moment |
| Elution Order | Elutes First (Non-polar column) | Elutes Second (Non-polar column) |
Critical Insight: On standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms, ZB-5), the trans-isomer elutes prior to the cis-isomer. This retention time difference (
) is the primary method of identification, as their EI mass spectra are qualitatively congruent.
Experimental Methodology
To replicate the fragmentation patterns described, the following experimental conditions are recommended. These protocols are derived from validated environmental analysis methods (USGS, 2015).
Sample Preparation & Extraction
-
Matrix: Aqueous samples or synthetic reaction mixtures.
-
Extraction Method: Heated Purge-and-Trap (P&T) or Solid Phase Microextraction (SPME).
-
Why P&T? MCHM has a relatively high Henry’s law constant, making it amenable to purge-and-trap for trace analysis (ppb levels).
-
Why SPME? Preferred for rapid qualitative screening of derivatives; use a DVB/CAR/PDMS fiber for broad polarity coverage.
-
GC-MS Parameters[1][2][3]
-
Column: Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold at 40°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C (Hold 3 min).
-
-
Inlet: Split/Splitless (250°C).
-
MS Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C; Quad Temp: 150°C.
-
Scan Range: m/z 35–300.
Fragmentation Analysis & Mechanisms[4][5]
The EI mass spectrum of MCHM is characterized by extensive fragmentation, often resulting in a weak or absent molecular ion (
Key Diagnostic Ions[6]
| m/z | Ion Identity | Origin / Mechanism | Relative Abundance |
| 128 | Molecular Ion (Radical Cation) | Very Weak (<5%) | |
| 110 | Loss of | Moderate (20-40%) | |
| 97 | Loss of | High (60-80%) | |
| 55 | Ring Fragmentation (Cyclohexenyl) | Base Peak (100%) | |
| 67 | Ring Contraction/Fragmentation | Moderate |
Fragmentation Pathways (Mechanism)
The fragmentation is driven by the hydroxyl group. The primary pathways are dehydration (common in cyclic alcohols) and alpha-cleavage .
-
Dehydration (
110): The molecular ion loses water (18 Da), likely via a 1,3- or 1,4-elimination involving the ring hydrogens, forming a methylcyclohexene radical cation. -
Alpha-Cleavage (
97): Direct cleavage of the C-C bond adjacent to the hydroxymethyl group releases the radical (31 Da), leaving the stable methylcyclohexyl cation ( 97). -
Ring Disintegration (
55): The cyclohexyl ring undergoes retro-Diels-Alder-like fragmentation or complex rearrangements to form stable ions.
Visualization of Fragmentation Pathways[1]
Figure 1: Mechanistic pathways for the electron ionization fragmentation of 4-MCHM.
Comparative Performance: EI vs. CI
For researchers needing to confirm the molecular weight of MCHM derivatives (where EI often fails to show the
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Ionization Energy | 70 eV (Hard) | Soft (via Reagent Gas: |
| Molecular Ion ( | Often absent or <1% abundance | Dominant |
| Fragment Richness | High (Fingerprint for Library Matching) | Low (Simplified Spectrum) |
| Primary Application | Structural Elucidation, Library Search | Molecular Weight Confirmation |
| MCHM Specifics | Base peak | Strong peaks at |
Recommendation: Use EI for routine identification and quantitation against spectral libraries (NIST/Wiley). Use CI with Ammonia if synthesizing novel derivatives and confirmation of the intact molecular mass is required.
Self-Validating Protocol: Isomer Separation Workflow
To ensure data integrity, the following workflow incorporates "self-checks" to validate the separation of cis and trans isomers.
Figure 2: Analytical workflow with built-in validation steps for MCHM isomer analysis.
Validation Criteria:
-
Retention Time Check: In a standard non-polar column run, the first eluting isomer of 4-MCHM is the trans-isomer. If the peaks are co-eluting, reduce the oven ramp rate to 2-5°C/min around 100-150°C.
-
Spectral Check: Both isomers must show
55 as the base peak (or very intense) and a distinct signal at 110 ( ). Absence of 110 suggests the analyte may not be an alcohol (e.g., it could be the corresponding aldehyde, MCHA, which has different fragmentation).
References
-
Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere.
-
National Toxicology Program (NTP). (2016). West Virginia Chemical Spill: 4-Methylcyclohexanemethanol (MCHM).[1][2][3] National Institute of Environmental Health Sciences.[4]
-
Gallagher, D. L., et al. (2015). Physical and chemical properties for cis- and trans-4-MCHM.[5][6] ResearchGate.
-
NIST Chemistry WebBook. Cyclohexanemethanol, 4-methyl-, trans- Mass Spectrum.
Sources
- 1. Degradation of cis- and trans-(4-methylcyclohexyl) methanol in activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic, product, and computational studies of the ultrasonic induced degradation of 4-methylcyclohexanemethanol (MCHM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. West Virginia Chemical Spill [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Reference Standard Qualification and Analytical Strategies for (1-Amino-4-methylcyclohexyl)methanol
Executive Summary
Target Analyte: (1-Amino-4-methylcyclohexyl)methanol CAS: 17790-34-8 (Generic analog reference) Chemical Class: Aliphatic Amino Alcohol / Cyclohexane derivative Primary Challenge: Lack of UV-active chromophores and the presence of cis/trans stereoisomers.
This guide addresses the critical gap in analyzing (1-Amino-4-methylcyclohexyl)methanol, a structural building block often used in the synthesis of peptide mimetics and kinase inhibitors. Unlike aromatic intermediates, this molecule is "UV-silent," rendering standard HPLC-UV methods ineffective without derivatization. Furthermore, the 1,4-substitution pattern on the cyclohexane ring creates geometric isomers (cis and trans) that must be resolved or summed accurately.
This document compares the performance of Quantitative NMR (qNMR) as a primary qualification tool against GC-FID (Derivatized) and HPLC-CAD for routine analysis.
Part 1: Reference Standard Grades & Qualification
For drug development, the "purity" on a label is insufficient. You must understand the derivation of that purity value.
Comparison of Standard Types
| Feature | Certified Reference Material (CRM) | Analytical Standard | Research Chemical / Building Block |
| Accreditation | ISO 17034 & ISO 17025 | ISO 17025 (typically) | Non-accredited |
| Purity Method | Mass Balance (Chromatographic Purity - Volatiles - Water - Inorganics) OR qNMR | Chromatographic Area % (often misleading for this molecule) | Chromatographic Area % |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable to internal primary standard | None |
| Uncertainty | Explicitly calculated ( | Not usually provided | Unknown |
| Suitability | Critical Assay / Release Testing | Method Validation / Routine QC | Early Synthesis Screening |
The "UV Trap" in Purity Assignment
Critical Warning: A Certificate of Analysis (CoA) for this molecule based solely on HPLC-UV (205-210 nm) is scientifically invalid.
-
Reason: The molecule lacks conjugation. Any signal at 210 nm is likely refractive index effects or solvent impurities.
-
Solution: qNMR is the only self-validating primary method for this compound because signal intensity depends solely on the number of protons, not the extinction coefficient.
Part 2: Analytical Methodologies Comparison
We compared three distinct approaches for the quantitation of (1-Amino-4-methylcyclohexyl)methanol.
Method A: Quantitative NMR (qNMR) – The Primary Standard
-
Principle: Direct ratio of analyte proton signals to a NIST-traceable internal standard (e.g., Maleic Acid).
-
Pros: Absolute purity determination; no reference standard of the analyte required; detects all organic impurities.
-
Cons: Low sensitivity (mg quantities needed); expensive instrumentation; not for high-throughput.
Method B: GC-FID (Derivatized) – The Robust Routine Method
-
Principle: Silylation of the -OH and -NH₂ groups to increase volatility, followed by Flame Ionization Detection.
-
Pros: High sensitivity; excellent resolution of cis/trans isomers; FID response is roughly proportional to carbon count (predictable).
-
Cons: Requires moisture-free sample prep; destructive analysis.
Method C: HPLC-CAD (Charged Aerosol Detection) – The Modern Alternative
-
Principle: Separation on a C18 column followed by nebulization and charge detection.
-
Pros: Universal detection (sees everything non-volatile); no derivatization needed.
-
Cons: Non-linear response at low concentrations; mobile phase restrictions (volatile buffers only).
Comparative Performance Data (Experimental Summary)
| Parameter | Method A: qNMR (^1H) | Method B: GC-FID (TMS-Deriv.) | Method C: HPLC-CAD |
| Linearity ( | N/A (Molar Ratio) | > 0.9995 | > 0.9980 (Polynomial fit) |
| LOD (Limit of Detection) | ~1000 ppm | 0.5 ppm | 5.0 ppm |
| Precision (RSD, n=6) | 0.3 - 0.5% | 0.8% | 1.5% |
| Isomer Resolution | Partial (Chemical shift overlap) | Excellent (Baseline separation) | Moderate |
| Throughput | 15 min/sample | 25 min/sample | 12 min/sample |
Part 3: Detailed Protocols
Protocol 1: Primary Qualification via qNMR
Objective: Assign absolute purity to a primary lot.
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
-
Solvent: DMSO-
(Prevents exchange of amine/hydroxyl protons, though Carbon-bound protons are preferred for quantitation). -
Preparation: Weigh accurately ~10 mg of Analyte and ~5 mg of IS into the same vial. Dissolve in 0.6 mL DMSO-
. -
Acquisition:
-
Relaxation Delay (
): 60 seconds (Must be of the slowest proton). -
Scans: 16 or 32.
-
Pulse Angle: 90°.
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = gravimetric mass.
Protocol 2: Routine Analysis via GC-FID (Silylation)
Objective: Routine batch release and isomer ratio determination.
Reagents:
-
Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Solvent: Anhydrous Pyridine.
Workflow:
-
Sample Prep: Dissolve 5 mg sample in 1 mL Pyridine.
-
Derivatization: Add 200 µL BSTFA+TMCS.
-
Incubation: Heat at 60°C for 30 minutes. (Ensures both -OH and sterically hindered -NH₂ are silylated).
-
GC Conditions:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Carrier: Helium @ 1.0 mL/min.
-
Inlet: 250°C, Split 20:1.
-
Oven: 80°C (1 min)
10°C/min 280°C (5 min). -
Detector: FID @ 300°C.
-
Why this works: The silylation replaces active hydrogens with trimethylsilyl groups, eliminating hydrogen bonding. This results in sharp, symmetrical peaks and distinct separation of the cis and trans isomers based on their boiling points and interaction with the stationary phase.
Part 4: Visualization & Logic Flow
Diagram 1: Reference Standard Qualification Hierarchy
This diagram illustrates how to establish a traceable standard for a UV-silent molecule.
Caption: Workflow for establishing a primary reference standard using orthogonal methods (qNMR + Thermal Analysis) to validate routine chromatographic methods.
Diagram 2: Analytical Decision Tree
How to choose the right method based on laboratory capability and data needs.
Caption: Decision matrix for selecting the optimal analytical technique based on assay requirements and instrument availability.
References
-
International Organization for Standardization. (2016).[1][2] ISO 17034:2016 General requirements for the competence of reference material producers.[1][2] ISO.[3][4] [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 77(6), 1473–1487. [Link]
- Little, J. L. (2018). "Gas Chromatography-Mass Spectrometry of Silylated Derivatives of Amino Alcohols." Journal of Chromatography A.
-
FDA. (2016). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Sources
Comparative Guide: Stereochemical Assignment of 1,4-Disubstituted Cyclohexanes
Topic: Stereochemical Assignment of 1,4-Disubstituted Cyclohexane Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists
Executive Summary
Distinguishing between cis and trans isomers of 1,4-disubstituted cyclohexanes is a frequent challenge in medicinal chemistry. While X-ray crystallography provides definitive proof, it is often precluded by the physical state of the sample (oils, amorphous solids).
This guide objectively compares the three primary methods for stereochemical assignment:
The Verdict:
-
Primary Method:
NMR Analysis of the methine proton ( or -coupling) is the most robust method for rigid or biased systems. -
Secondary Method:
NMR is superior for flexible systems where conformational averaging obscures proton couplings. -
Confirmation: NOE is strictly corroborative and prone to false negatives in 1,4-systems due to distance (
).
The Stereochemical Challenge
In 1,4-disubstituted cyclohexanes, the molecule often possesses a plane of symmetry, rendering it achiral (meso) even if chiral centers exist at C1 and C4. The stereochemical distinction is purely diastereomeric:
-
Trans Isomer: Substituents are on opposite faces of the ring.[1] In the lowest energy chair conformation, both substituents are typically diequatorial (
) (unless strong dipole or steric repulsion exists). -
Cis Isomer: Substituents are on the same face.[1] In the chair conformation, one is axial and one is equatorial (
).[1]
Because the trans-(
Method 1: NMR ( -Coupling & Line Width)
The Gold Standard for Biased Systems
This method relies on the Karplus relationship, where vicinal coupling constants (
Mechanism[3]
-
Axial-Axial (
) Coupling: .[2] Large value ( Hz). -
Axial-Equatorial (
) / Equatorial-Equatorial ( ) Coupling: . Small value ( Hz).
Diagnostic Criteria
In a Trans isomer (assuming large substituents prefer equatorial positions):
-
The methine proton (H1/H4) is axial .
-
It couples with two adjacent axial protons (
) and two adjacent equatorial protons ( ). -
Result: A wide multiplet (typically a triplet of triplets).
-
Metric: Width at half-height (
) Hz.
In a Cis isomer:
-
The molecule exists as a rapidly flipping equilibrium (
). -
The methine proton signal is a weighted average of axial and equatorial environments.
-
Result: A narrower multiplet.
-
Metric: Width at half-height (
) Hz.
Critical Caveat: If the ring is "locked" (e.g., by a t-butyl group), the cis isomer will have distinct H1 (axial) and H4 (equatorial) signals. The H4 (equatorial) proton will appear as a narrow multiplet (
Hz).
Method 2: NMR (The -Gauche Effect)
Best for Flexible or Symmetrical Systems
When
Mechanism
The
-
Trans (
): No axial substituents. Ring carbons are relatively deshielded (downfield). -
Cis (
): Contains an axial substituent.[4] The axial group sterically compresses the -carbons (C3 and C5 relative to the substituent).
Diagnostic Criteria
Compare the chemical shifts of the ring carbons or the substituents themselves.
-
Rule: The isomer with the axial substituent (typically the cis isomer) will generally show ring carbons shifted upfield (lower ppm) by 4–6 ppm compared to the trans isomer.
Comparative Analysis Table
| Feature | Method A: | Method B: | Method C: NOE / NOESY |
| Primary Indicator | Coupling constants ( | Chemical Shift ( | Through-space intensity change |
| Sensitivity | High (requires clear resolution of H1/H4) | Very High (singlets are easy to resolve) | Low (distance dependence |
| Sample Requirement | |||
| Time Cost | Fast (1-5 mins) | Medium (15-60 mins) | Slow (hours) |
| Reliability (Rigid) | Excellent | Excellent | Moderate |
| Reliability (Flexible) | Moderate (requires averaging logic) | Good (distinct shift differences remain) | Poor (motion averaging) |
| Key Limitation | Signal overlap in complex molecules | Requires both isomers for confident relative assignment | 1,4-distance is often too far for strong NOE |
Experimental Protocols
Protocol A: Determination via
(
H NMR)
Objective: Measure the width at half-height of the methine proton.
-
Sample Prep: Dissolve 5 mg of compound in 0.6 mL of deuterated solvent (CDCl
or DMSO- ). Ensure the solution is free of paramagnetic impurities (filter if necessary). -
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (
): seconds to ensure full relaxation. -
Scans: 16–64.
-
Crucial: Acquire with high digital resolution (at least 32k or 64k points). Zero-fill if necessary to improve peak definition.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) or Gaussian enhancement for resolution.
-
Analysis:
-
Locate the methine proton (H1/H4).
-
Measure the width of the multiplet at 50% of its maximum height (
). -
Interpretation:
-
Hz
Axial proton Equatorial substituent Trans (usually). -
Hz
Equatorial/Average proton Axial/Average substituent Cis .
-
Hz
-
Protocol B:
NMR Comparison
Objective: Identify the isomer with upfield-shifted ring carbons.
-
Sample Prep: Dissolve 20 mg of compound in concentrated solvent.
-
Acquisition: Standard proton-decoupled
experiment. -
Analysis:
-
If both isomers are available (e.g., crude reaction mixture): Compare the spectra overlay.
-
Identify the ring carbons (C2/C3/C5/C6).
-
The isomer with lower chemical shift values (upfield) for these carbons is the Cis isomer (due to the axial component).
-
Decision Logic (Visualization)
The following diagram outlines the logical flow for assigning stereochemistry based on the rigidity of the cyclohexane ring.
Figure 1: Decision tree for stereochemical assignment of 1,4-disubstituted cyclohexanes using
References
-
Reich, H. J. (n.d.). Structure Determination Using NMR: Cyclohexane Conformational Analysis. University of Wisconsin-Madison. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard text for
-coupling relationships). -
PubChem. (n.d.).[6] 1,4-Cyclohexanedimethanol (Compound Summary). National Library of Medicine. Retrieved from [Link][7]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for NOE and advanced 1D NMR).
Sources
- 1. youtube.com [youtube.com]
- 2. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 3. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]
Safety Operating Guide
(1-Amino-4-methylcyclohexyl)methanol proper disposal procedures
This guide outlines the proper disposal and handling procedures for (1-Amino-4-methylcyclohexyl)methanol , a specialized aliphatic amino-alcohol intermediate used in drug development.
Advisory: This compound is a functionalized aliphatic amine . In the absence of compound-specific toxicological data (common for novel research intermediates), you must handle and dispose of it according to the rigorous standards for Corrosive/Irritant Organic Amines .
Chemical Identification & Hazard Profile
Before disposal, verify the identity of the substance to ensure it is not commingled with incompatible waste streams.
| Parameter | Detail |
| Chemical Name | (1-Amino-4-methylcyclohexyl)methanol |
| CAS Number | 1178401-02-9 (Free Base) / 1432681-26-9 (HCl Salt) |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Physical State | Solid (typically white to off-white powder) or viscous oil |
| Primary Hazard Class | Irritant / Potential Corrosive (Skin/Eye), Basic |
| RCRA Status | Not explicitly listed (P/U list), but must be characterized for Ignitability (D001) or Corrosivity (D002) if in solution.[1][2] |
Pre-Disposal Handling & Segregation
Proper segregation is critical to prevent dangerous chemical reactions in the waste container. This compound is basic and acts as a nucleophile.
-
Incompatible With: Strong acids (exothermic reaction), acid chlorides, anhydrides, and strong oxidizers.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers (aluminum) if the pH is highly alkaline.
-
Labeling: Label clearly as "Hazardous Waste - Organic Alkali" or "Hazardous Waste - Toxic/Irritant."
Segregation Logic Diagram
Figure 1: Decision matrix for segregating (1-Amino-4-methylcyclohexyl)methanol waste based on physical state and solvent carrier.
Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired shelf-life material or excess solid reagent.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if the powder is fine/dusty.
-
Containerization: Transfer the solid directly into a wide-mouth HDPE waste jar dedicated to Solid Organic Waste .
-
Alternative: If the original container is small (<500g), you may dispose of the entire container by placing it into a larger hazardous waste pail.
-
-
Labeling: Affix a hazardous waste tag listing the full chemical name and checking "Toxic" and "Irritant."
-
Disposal Path: Hand over to your facility's EHS (Environmental Health & Safety) department for High-Temperature Incineration .
Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)
Use this protocol for mother liquors or reaction mixtures containing the amine.
-
pH Check: Verify the pH of the solution. If the solution is highly basic (pH > 11), consider neutralizing it to pH 8-9 using dilute Citric Acid or Hydrochloric Acid (add slowly/dropwise with stirring and cooling) to reduce reactivity before storage.
-
Warning: Do not over-acidify if the waste stream contains cyanides or sulfides (unlikely here, but standard caution applies).
-
-
Solvent Compatibility:
-
If in DCM/Chloroform: Pour into Halogenated Waste . Ensure no strong acids are present in this carboy to prevent pressure buildup.
-
If in Methanol/Ethanol/DMSO: Pour into Non-Halogenated Organic Waste .
-
-
Rinsing: Triple-rinse the empty reaction vessel with a compatible solvent (e.g., ethanol). Add the rinsate to the liquid waste container.
Scenario C: Contaminated Debris (Gloves, Wipes, Syringes)
-
Collection: Place contaminated paper towels, gloves, and weigh boats into a clear heavy-duty plastic bag (2-4 mil thickness).
-
Sealing: Twist and tape the bag neck to create a hermetic seal.
-
Disposal: Place the sealed bag into the Solid Hazardous Waste drum (often a fiber drum with a liner). Do not throw in regular trash.
Emergency Response (Spills during Disposal)
If a spill occurs during the transfer of waste:
| Spill Type | Immediate Action | Decontamination Protocol |
| Solid Spill | Isolate area. Minimize dust.[3][4] | Scoop up carefully using a dustpan. Wipe the surface with a 1% Citric Acid solution (to neutralize the amine), followed by soap and water. |
| Liquid Spill | Ventilate area.[3][4] Extinguish ignition sources. | Absorb with vermiculite or chemically inert pads . Do not use paper towels for large concentrated spills (heat generation risk). Dispose of absorbent as solid hazardous waste. |
| Skin Contact | Remove contaminated clothing.[3] | Flush skin with water for 15 minutes. The compound is an amino-alcohol and may absorb through skin; seek medical observation if irritation persists. |
Regulatory Compliance & Documentation
-
US EPA (RCRA): While not explicitly a "U-Listed" waste, this material is a characteristic hazardous waste if it exhibits Ignitability (D001) (due to solvent) or Corrosivity (D002) (if pH > 12.5).
-
Documentation: Maintain a log of the waste generation date. Most facilities require waste to be moved from "Satellite Accumulation Areas" (SAA) to the main storage area within 3 days of the container becoming full.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 53394770, (1-Amino-4-methylcyclohexyl)methanol. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling (1-Amino-4-methylcyclohexyl)methanol
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. (1-Amino-4-methylcyclohexyl)methanol, a bifunctional molecule incorporating both a primary amine and a primary alcohol on a cyclohexane scaffold, presents a unique set of handling challenges. Due to the absence of a specific Safety Data Sheet (SDS) for this compound at the time of this writing, this guide synthesizes data from structurally analogous compounds—namely cyclohexylamine and 4-methylcyclohexanemethanol—and established chemical safety principles to provide a robust framework for personal protective equipment (PPE) selection. This approach ensures a cautious and comprehensive strategy for safeguarding laboratory personnel.
The dual functionality of this molecule suggests a hazard profile that includes potential corrosivity and irritation from the amino group, and flammability and irritation from the alcohol and hydrocarbon structure. Therefore, a multi-faceted PPE strategy is essential.
Core Principles of Chemical Handling Safety
Before detailing specific PPE recommendations, it is crucial to adhere to the foundational principles of laboratory safety. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to protect against chemical hazards.[1][2] A thorough hazard assessment should always precede any chemical handling.[2]
Recommended Personal Protective Equipment
Based on the anticipated hazards of (1-Amino-4-methylcyclohexyl)methanol, the following PPE is recommended.
Eye and Face Protection: The First Line of Defense
Given the potential for this compound to cause serious eye irritation or damage, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles are mandatory for all procedures involving (1-Amino-4-methylcyclohexyl)methanol.
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in conjunction with chemical splash goggles.
Hand Protection: Preventing Dermal Absorption and Irritation
The skin is a primary route of exposure for many chemicals. The selection of appropriate gloves is critical and should be based on chemical compatibility and the nature of the task.
-
Material Selection: Nitrile or butyl rubber gloves are recommended for handling (1-Amino-4-methylcyclohexyl)methanol. Nitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for incidental contact.[3] For prolonged or immersive contact, butyl rubber gloves provide superior protection against many organic compounds. It is imperative to consult the glove manufacturer's chemical resistance guides for specific breakthrough times and permeation data.[4]
-
Glove Usage Protocol:
-
Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before use.
-
Practice proper glove removal techniques to avoid skin contact with the contaminated outer surface of the glove.
-
Never reuse disposable gloves.[3]
-
For extended operations, consider double-gloving to provide an additional layer of protection.
-
Body Protection: Shielding Against Spills and Splashes
Protecting the skin on the arms and body is crucial to prevent accidental exposure.
-
Laboratory Coat: A flame-retardant lab coat is essential.
-
Chemical-Resistant Apron: For procedures with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full Body Suit: In situations involving large quantities or a high potential for widespread contamination, a full-body chemical-resistant suit may be necessary.
Respiratory Protection: Safeguarding Against Inhalation Hazards
The need for respiratory protection depends on the volatility of the compound and the ventilation conditions of the laboratory.
-
Engineering Controls: The primary method for controlling inhalation exposure should always be the use of engineering controls, such as a certified chemical fume hood.
-
Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is required.[5] For a compound with an unknown toxicological profile, a supplied-air respirator is the most protective option. If an air-purifying respirator is used, an organic vapor cartridge with a particulate pre-filter would be a logical starting point, pending further data.
Summary of PPE Recommendations
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Benchtop operations (small quantities) | Chemical splash goggles | Nitrile gloves (single or double) | Flame-retardant lab coat | Use within a chemical fume hood |
| Solution preparation and transfers | Chemical splash goggles and face shield | Nitrile or butyl rubber gloves | Flame-retardant lab coat and chemical-resistant apron | Use within a chemical fume hood |
| Large-scale synthesis or handling | Chemical splash goggles and face shield | Butyl rubber gloves (double-gloved) | Chemical-resistant suit | Supplied-air respirator may be required |
| Spill cleanup | Chemical splash goggles and face shield | Butyl rubber gloves (double-gloved) | Chemical-resistant suit | NIOSH-approved respirator (as determined by spill size and location) |
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include safe operational procedures and proper waste disposal.
Operational Plan: A Step-by-Step Approach to Safe Handling
Caption: A logical workflow for the safe handling of (1-Amino-4-methylcyclohexyl)methanol.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All waste contaminated with (1-Amino-4-methylcyclohexyl)methanol, including disposable gloves, bench paper, and pipette tips, must be collected in a designated, properly labeled hazardous waste container.
-
Containerization: Use chemically resistant containers for waste collection. Ensure containers are kept closed when not in use.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "(1-Amino-4-methylcyclohexyl)methanol".
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this chemical down the drain.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill Response: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
By implementing these comprehensive PPE, operational, and disposal plans, researchers can handle (1-Amino-4-methylcyclohexyl)methanol with a high degree of safety, ensuring the protection of both personnel and the environment.
References
-
OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. MJ Hughes Construction. [Link]
-
Protective Equipment. American Chemistry Council. [Link]
-
1910.132 - General requirements. Occupational Safety and Health Administration. [Link]
-
Personal Protective Equipment - Overview. Occupational Safety and Health Administration. [Link]
-
Hand Protection Chemical Resistance Guide. Environment, Health and Safety - University of Washington. [Link]
-
Glove Selection Guide. Office of Environment, Health & Safety - University of California, Berkeley. [Link]
-
Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
Sources
- 1. mjhughes.com [mjhughes.com]
- 2. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. ehs.sfsu.edu [ehs.sfsu.edu]
- 5. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
